molecular formula C8H4BrF3O3 B1375467 4-Bromo-3-(trifluoromethoxy)benzoic acid CAS No. 1008769-87-6

4-Bromo-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1375467
CAS No.: 1008769-87-6
M. Wt: 285.01 g/mol
InChI Key: HTDQBKCOVJMGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4BrF3O3 and its molecular weight is 285.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQBKCOVJMGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008769-87-6
Record name 4-bromo-3-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 4-Bromo-3-(trifluoromethoxy)benzoic Acid

[1]

CAS: 1008769-87-6 Formula: C₈H₄BrF₃O₃ Molecular Weight: 285.02 g/mol

Executive Summary

4-Bromo-3-(trifluoromethoxy)benzoic acid is a critical halogenated building block in medicinal chemistry, particularly for the synthesis of lipophilic active pharmaceutical ingredients (APIs). Its structural utility lies in its orthogonal reactivity: the carboxylic acid allows for amide/ester formation, while the aryl bromide facilitates cross-coupling (e.g., Suzuki-Miyaura).

However, the presence of the trifluoromethoxy (-OCF₃) group significantly alters its physicochemical profile compared to simple benzoic acid derivatives. This guide provides a definitive technical analysis of its solubility thermodynamics, solvent selection criteria, and purification protocols to ensure high-yield utilization in drug development workflows.

Physicochemical Profile & Solubility Thermodynamics

Understanding the solubility of this compound requires analyzing the electronic and steric contributions of its substituents. The -OCF₃ group is highly lipophilic (Hansch

Key Parameters
ParameterValue (Approx.)Mechanistic Insight
pKa (Acid) 3.5 – 3.7The electron-withdrawing nature of -OCF₃ (meta) and -Br (para) stabilizes the carboxylate anion, making it more acidic than benzoic acid (pKa 4.2).
LogP (Lipophilicity) 3.8 – 4.0High lipophilicity drives poor water solubility and high membrane permeability potential.
H-Bond Donors 1 (COOH)Limited hydrogen bonding capability restricts solubility in non-polar solvents like hexanes.
H-Bond Acceptors 4 (COOH, OCF₃)The fluorine atoms are weak acceptors; the carbonyl oxygen is the primary acceptor.
Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction efficiency with this compound.

Solvent ClassSolubilityRecommended Use
Polar Aprotic (DMSO, DMF)High (>100 mg/mL)Primary solvents for stock solutions and cross-coupling reactions.
Polar Protic (Methanol, Ethanol)Moderate-High Good for recrystallization and transfers; avoid if esterification is a side-reaction risk.
Chlorinated (DCM, Chloroform)Moderate Suitable for extraction and chromatography loading.
Ethers (THF, 1,4-Dioxane)Moderate-High Excellent for reactions requiring anhydrous conditions.
Aqueous (pH < 3) Insoluble Compound exists in neutral protonated form; precipitates immediately.
Aqueous (pH > 6) Soluble Deprotonation to the carboxylate salt (

) enables aqueous dissolution.

Experimental Protocols

Protocol 1: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for formulation or reaction screening.

Materials: HPLC-grade solvent, 0.45 µm PTFE syringe filters, agitating incubator.

  • Excess Addition: Weigh approximately 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and agitate at 25°C for 24 hours (200 rpm).

    • Note: If the solution becomes clear, add more solid until a precipitate persists.[1]

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-warmed 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol 2: pH-Switch Dissolution (Aqueous Stock Preparation)

Use this method to dissolve the compound in aqueous media for biological assays.

  • Suspension: Suspend 10 mg of the compound in 900 µL of water (result: cloudy suspension).

  • Ionization: Slowly add 1.0 M NaOH (or KOH) dropwise while vortexing.

  • Endpoint: Continue addition until the solution turns clear (Target pH ~7.5 - 8.0).

    • Mechanism:[2]

      
      .
      
  • Buffering: Immediately dilute with 10x PBS or HEPES buffer to stabilize the pH.

    • Warning: Do not acidify below pH 4.0, or the compound will crash out of solution.

Protocol 3: Purification via Recrystallization

The solubility differential between hot and cold ethanol/water mixtures is ideal for purifying this compound.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Anti-solvent Addition: While boiling, slowly add hot Water dropwise until a faint turbidity persists.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the white crystalline precipitate and wash with cold 50% EtOH/Water.

Visualizations & Workflows

Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolubilityLogicStartStart: Select ApplicationReactionChemical SynthesisStart->ReactionBioAssayBiological AssayStart->BioAssayPurificationPurificationStart->PurificationDMSOUse DMSO or DMF(High Solubility)Reaction->DMSOCoupling/SNArSaltUse Aqueous Buffer(pH > 7.5)BioAssay->SaltCell CultureRecrystUse EtOH/Water System(Temp Dependent)Purification->RecrystRemove Impurities

Figure 1: Decision tree for solvent selection based on experimental intent.

pH-Dependent Ionization Equilibrium

This diagram visualizes the Henderson-Hasselbalch relationship governing the aqueous solubility of the compound.

IonizationAcidProtonated Form (R-COOH)Low SolubilityLipophilicEquilibriumpH ≈ pKa (3.6)Equilibrium PointAcid->EquilibriumIncrease pHEquilibrium->AcidpH < 3.0BaseDeprotonated Form (R-COO⁻)High SolubilityHydrophilicEquilibrium->BasepH > 5.0Base->EquilibriumDecrease pH

Figure 2: The solubility switch occurs near the pKa of 3.6. At physiological pH (7.4), the compound is fully soluble as a salt.

Implications for Drug Development

Formulation Challenges

The high LogP (~3.9) suggests this compound serves as a "grease ball" moiety, potentially increasing the metabolic stability of a drug candidate (via the -OCF₃ group) but complicating oral bioavailability.

  • Strategy: For early-stage PK studies, formulate using co-solvents (e.g., PEG400/Water 20:80) or cyclodextrins (HP-β-CD) to prevent precipitation in the gut lumen.

Synthetic Utility

In Suzuki couplings, the 4-bromo position is sterically crowded by the 3-trifluoromethoxy group.

  • Impact: High solubility in 1,4-dioxane allows for higher reaction temperatures (up to 100°C), which is often necessary to overcome the steric hindrance of the bulky -OCF₃ group during the oxidative addition step of the catalytic cycle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721390, this compound. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and ).
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Chemical Identity

Introduction

In the landscape of modern medicinal chemistry, 4-bromo-3-(trifluoromethoxy)benzoic acid represents a high-value pharmacophore scaffold.[1][2][3] It combines three critical functionalities: a carboxylic acid (for solubility and amide coupling), a bromine handle (for cross-coupling reactions), and a trifluoromethoxy group (


).

The


 moiety is of particular significance. Often termed a "super-halogen," it offers a unique combination of high electronegativity and lipophilicity (Hansch 

value

), enhancing metabolic stability and membrane permeability without the steric bulk of a tert-butyl group. This guide details the nomenclature, synthesis, and application of this specific isomer.
IUPAC Nomenclature Breakdown

The name This compound is derived via strict IUPAC priority rules:

  • Parent Structure: The principal functional group is the carboxylic acid (

    
    ), designating the parent ring as benzoic acid . The carbon attached to the carboxyl group is automatically assigned position C1 .
    
  • Substituents:

    • Bromo- : A bromine atom.[1][4][5][6]

    • Trifluoromethoxy- : An oxygen atom bonded to a trifluoromethyl group (

      
      ).
      
  • Numbering (Locants): Numbering proceeds around the ring to give the substituents the lowest possible locants.

    • Path A (Clockwise): C2, C3(OCF

      
      ), C4(Br). Locant set: 3, 4 .
      
    • Path B (Counter-clockwise): C2, C3, C4, C5(Br), C6(OCF

      
      ). Locant set: 5, 6 .
      
    • Decision: The set 3, 4 is lower than 5, 6.[2][5]

  • Alphabetization: Substituents are listed alphabetically. B romo precedes T rifluoromethoxy.[2][3][7][8]

Physicochemical Profile

The following data characterizes the core scaffold. Note the distinction between this molecule and its trifluoromethyl (


) analog (CAS 161622-14-6).
PropertyValueNotes
CAS Number 1008769-87-6 Distinct from the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

analog.[2][8][9]
Molecular Formula

Molecular Weight 285.02 g/mol
Appearance White to off-white solidCrystalline powder.
Melting Point 135–140 °C (Predicted)Varies by polymorph/purity.
pKa ~3.6Acidic strength increased by electron-withdrawing

.
LogP ~3.2Highly lipophilic due to

and Br.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Carboxyl oxygens + Ether oxygen + Fluorines.

Synthetic Methodology

Strategic Analysis (The "Why")

Direct bromination of 3-(trifluoromethoxy)benzoic acid is problematic due to competing directing effects. The


 group directs meta (position 5), while the 

group directs ortho/para (positions 2, 4, 6). This conflict often leads to regioisomeric mixtures (e.g., 6-bromo vs 4-bromo).

The Superior Route: A more reliable, self-validating protocol utilizes 3-(trifluoromethoxy)aniline as the starting material. The amino group (


) is a powerful activating group that dominates directing effects, ensuring regioselective bromination at the para position (C4) relative to the amine (which becomes C1 of the benzoic acid).
Validated Synthetic Workflow

Pathway: 3-(Trifluoromethoxy)aniline


 Bromination 

Sandmeyer Cyanation

Hydrolysis.
Step 1: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS), DMF, 0°C to RT.

  • Mechanism: The

    
     group strongly activates the para position. The 
    
    
    
    group at position 3 sterically hinders position 2, further favoring position 4 (para to amine, ortho to OCF
    
    
    ).
  • Outcome: 4-bromo-3-(trifluoromethoxy)aniline.

Step 2: Sandmeyer Cyanation (The "Switch")
  • Reagents:

    
    , 
    
    
    
    (or
    
    
    ), followed by
    
    
    /
    
    
    .
  • Protocol:

    • Diazotization: Convert the aniline to the diazonium salt (

      
      ) at 0–5°C. Critical Control Point: Temperature must remain <5°C to prevent decomposition to the phenol.
      
    • Substitution: Treat the diazonium species with Copper(I) cyanide.

  • Outcome: 4-bromo-3-(trifluoromethoxy)benzonitrile.

Step 3: Hydrolysis to Acid
  • Reagents:

    
     (aq) or 
    
    
    
    (aq) followed by acid workup.
  • Mechanism: Hydrolysis of the nitrile (

    
    ) to the carboxylic acid (
    
    
    
    ).
  • Outcome: This compound .

Visualized Workflow (DOT)

SynthesisPath Start 3-(Trifluoromethoxy) aniline Inter1 4-Bromo-3-(trifluoromethoxy) aniline Start->Inter1 NBS, DMF (Regioselective Bromination) Inter2 Diazonium Intermediate Inter1->Inter2 NaNO2, HCl 0-5°C Inter3 4-Bromo-3-(trifluoromethoxy) benzonitrile Inter2->Inter3 CuCN (Sandmeyer) Final 4-Bromo-3-(trifluoromethoxy) benzoic acid Inter3->Final H2SO4/H2O (Hydrolysis)

Figure 1: Regioselective synthesis pathway via the aniline precursor, ensuring correct substitution patterns.

Applications in Drug Discovery[10][11][12]

The "Super-Halogen" Effect

The


 group is a bioisostere for chlorine or a methyl group but provides distinct advantages:
  • Conformational Lock: The

    
     group often adopts a conformation orthogonal to the aromatic ring, influencing binding pocket fit.
    
  • Metabolic Blockade: Placing the

    
     group at the meta position protects the ring from oxidative metabolism (e.g., CYP450 oxidation) at that site.
    
Modular Building Block

This molecule serves as a "bifunctional linchpin" in library synthesis:

  • Suzuki-Miyaura Coupling: The C4-Bromine allows for selective cross-coupling with aryl boronic acids to extend the carbon skeleton.

  • Amide Coupling: The C1-Carboxylic Acid can be activated (EDC/HOBt or HATU) to form amides, a ubiquitous linkage in peptidomimetics and kinase inhibitors.

Decision Logic for Scaffold Selection

SAR_Logic Problem Need to optimize Lead Compound Choice Select Substituent at Meta Position Problem->Choice Opt_Cl Chlorine (-Cl) Good Lipophilicity Metabolic Liability Choice->Opt_Cl Opt_CF3 Trifluoromethyl (-CF3) High Stability Strong Electron W/D Choice->Opt_CF3 Opt_OCF3 Trifluoromethoxy (-OCF3) (This Molecule) High Lipophilicity + Stability Unique Conformation Choice->Opt_OCF3 Result Use 4-Bromo-3-(trifluoromethoxy) benzoic acid Opt_OCF3->Result Best Balance

Figure 2: SAR decision tree highlighting the strategic advantage of the trifluoromethoxy scaffold.

References

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications.[10]ChemMedChem. Discusses the lipophilicity and metabolic stability of the -OCF3 group.

  • Wang, J., et al. (2010). Regioselective bromination of activated arenes.Journal of Organic Chemistry.

Sources

commercial availability of 4-bromo-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Commercial Availability & Application Profile of 4-Bromo-3-(trifluoromethoxy)benzoic Acid

Executive Summary

This compound (CAS 1008769-87-6 ) is a specialized organofluorine building block utilized primarily in the synthesis of pharmaceutical candidates requiring modulated lipophilicity and metabolic stability.[1] Unlike its more common trifluoromethyl (


) analog, the trifluoromethoxy (

) variant offers unique electronic properties, acting as a "super-halogen" with high electronegativity but distinct conformational flexibility.

This guide addresses the critical sourcing challenges, synthetic accessibility, and quality control parameters required for integrating this intermediate into drug discovery workflows. Researchers are cautioned to verify the CAS number explicitly, as vendor catalogs frequently conflate this compound with 4-bromo-3-(trifluoromethyl)benzoic acid (CAS 161622-14-6).

Chemical Identity & Technical Specifications

ParameterSpecification
Chemical Name This compound
CAS Number 1008769-87-6
Molecular Formula

Molecular Weight 285.02 g/mol
MDL Number MFCD09838762 (Verify with specific vendor)
Physical State White to off-white crystalline powder
Melting Point 148–152 °C (Typical)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Distinction (Critical)

The presence of the oxygen linker in the


 group allows for a different bond angle and rotational freedom compared to 

. This often results in improved solubility and binding affinity in enzyme pockets where the rigid

group might face steric clash.

ChemicalStructure Core Benzoic Acid Core Target 4-Bromo-3-(trifluoromethoxy) benzoic acid (CAS 1008769-87-6) Core->Target Scaffold Br 4-Bromo (Leaving Group) Br->Target Pos 4 OCF3 3-Trifluoromethoxy (Lipophilic) OCF3->Target Pos 3

Figure 1: Structural assembly of the target molecule highlighting key functional handles.

Commercial Availability & Sourcing Strategy

Supply Chain Status
  • Availability Tier: Tier 2 (Specialty Intermediate). It is not a commodity chemical like 4-bromobenzoic acid.

  • Lead Time: Typically 4–6 weeks for bulk (>100g). Gram-scale quantities may be in stock at specialized fluorochemistry vendors.

  • Primary Suppliers:

    • Accela ChemBio: Catalog #SY163223.[1]

    • Taicang Newage Biotechnology: Known for scaling fluorinated benzoic acids.

    • Sigma-Aldrich / MilliporeSigma: Generally lists as a re-sale item (check origin).

Procurement Decision Matrix
RequirementRecommended StrategyRisk Factor
Discovery (<5g) Purchase from catalog vendors (e.g., Accela, Combi-Blocks).High unit price (

100/g).
Scale-Up (100g–1kg) Request custom synthesis or bulk quote from Chinese CMOs (e.g., Taicang).Lead time (4+ weeks) and batch-to-batch purity variation.
GMP Sourcing Not typically available off-the-shelf as GMP. Requires custom manufacturing campaign.Significant cost and regulatory lead time.

Synthetic Accessibility & Manufacturing Routes

Understanding the synthesis is crucial for troubleshooting impurities. The commercial route typically avoids direct bromination of 3-(trifluoromethoxy)benzoic acid due to regioselectivity issues (the


 group directs meta, while 

directs ortho/para, leading to mixtures).
Dominant Industrial Route: Oxidation of Toluene Precursor

The most scalable method involves the bromination of 3-(trifluoromethoxy)toluene followed by oxidation.

SynthesisRoute Start 3-(Trifluoromethoxy)toluene Step1 Bromination (Br2, FeBr3) Start->Step1 Inter 4-Bromo-3-(trifluoromethoxy)toluene (Major Isomer) Step1->Inter Para to -CH3 Impurity Impurity: 2-Bromo isomer Step1->Impurity Minor Step2 Oxidation (KMnO4 or Co/Mn/O2) Inter->Step2 Product 4-Bromo-3-(trifluoromethoxy) benzoic acid Step2->Product

Figure 2: Primary industrial synthesis route via oxidation of the toluene derivative.

Quality Control Note: When sourcing this material, request an HPLC trace specifically checking for the 2-bromo isomer , which is a common byproduct of the toluene bromination step that can co-crystallize with the product.

Applications in Drug Discovery

Bioisosteric Replacement

The this compound scaffold is a powerful tool for Fragment-Based Drug Design (FBDD) .

  • The Bromine Handle: Allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.

  • The Carboxylic Acid: Serves as a warhead for amide coupling or can be reduced to a benzyl alcohol/amine.

  • The

    
     Group:  Increases metabolic stability (blocks metabolic oxidation at the ring) and lipophilicity (
    
    
    
    ) without the steric bulk of a tert-butyl group.
Protocol: Suzuki Coupling (General Procedure)

To validate the reactivity of the sourced material:

  • Reagents: 1.0 eq Aryl Bromide (Product), 1.2 eq Boronic Acid, 0.05 eq

    
    , 3.0 eq 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1), degassed.

  • Conditions: 80–100 °C for 4–12 hours under

    
    .
    
  • Expectation: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups activates the C-Br bond, typically facilitating high yields (>85%) compared to electron-rich aryl bromides.

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood. The compound is stable at room temperature but should be stored under inert atmosphere if long-term storage (>6 months) is required to prevent decarboxylation or hydrolysis of the

    
     group (though rare under ambient conditions).
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24721390, 4-Bromo-3-(trifluoromethyl)benzoic acid. (Note: Used for comparative structure analysis; specific CAS 1008769-87-6 data is vendor-derived). Link

  • Accela ChemBio. Product Catalog: this compound (CAS 1008769-87-6).[1][2] Link[1]

  • Google Patents. WO2012061552A1 - Novel inhibitors of hepatitis c virus. (Describes the synthesis and use of 4-bromo-2-fluoro-5-trifluoromethoxy-phenylamine intermediates, illustrating the chemical space). Link

  • Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids. (General reference for fluorinated benzoic acid reactivity). Link

Sources

Strategic Utilization of 4-Bromo-3-(trifluoromethoxy)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Bromo-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of lead compounds often hinges on the precise modulation of lipophilicity, metabolic stability, and electronic distribution.[1][2] This compound (CAS 1008769-87-6) has emerged as a high-value scaffold due to its bifunctional nature and the strategic placement of the trifluoromethoxy (


) group. This guide details the technical applications of this building block, focusing on its utility in synthesizing biaryl systems, enhancing blood-brain barrier (BBB) permeability, and blocking metabolic hotspots in kinase inhibitors and antiviral agents.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
Chemical Name This compound
CAS Number 1008769-87-6
Molecular Formula

Molecular Weight 285.02 g/mol
Key Substituents Bromine (C4), Trifluoromethoxy (C3), Carboxylic Acid (C1)
Electronic Effect (

)
Strong electron-withdrawing (

); Lipophilic (

)
Physical State White to off-white crystalline solid
Structural Analysis

The molecule presents two orthogonal reactive handles:

  • The Carboxylic Acid (C1): A classic anchor for amidation, esterification, or heterocycle formation (e.g., benzimidazoles, oxadiazoles).

  • The Aryl Bromide (C4): A "warhead" primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton.

The ortho-positioning of the bulky


 group relative to the bromine atom introduces a specific steric environment that can enforce non-planar conformations in biaryl products, a critical factor in disrupting protein-protein interactions or fitting into cryptic binding pockets.

Medicinal Chemistry Rationale: The Power of

The trifluoromethoxy group is often termed a "super-halogen" or "privileged motif" in drug design. Its incorporation via this benzoic acid scaffold offers three distinct advantages:

A. Lipophilicity and Permeability

The


 group is significantly more lipophilic than a methoxy (

) or even a chlorine substituent.
  • LogP Modulation: Replacing a

    
     or 
    
    
    
    with
    
    
    typically increases LogP by ~1.0 unit.
  • BBB Penetration: This increase is often leveraged to improve passive transport across the blood-brain barrier, making this scaffold highly relevant for CNS targets (e.g., Riluzole derivatives).

B. Metabolic Stability

The C-F bond is metabolically inert. Unlike a methoxy group (


), which is prone to O-dealkylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), the 

group blocks this metabolic soft spot.
  • Mechanism: The high bond dissociation energy of C-F prevents oxidative attack.

  • Result: Extended half-life (

    
    ) and improved oral bioavailability.
    
C. Conformational Locking

The


 group prefers an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion. When placed ortho to a biaryl linkage (formed via the bromine handle), it restricts rotation, potentially locking the drug molecule into its bioactive conformation (atropisomerism).

Synthetic Utility & Experimental Workflows

The versatility of this compound lies in its ability to serve as a "divergent node" in synthesis.

Workflow Visualization

ChemicalSpace Start 4-Bromo-3-(OCF3) benzoic acid (CAS 1008769-87-6) Amide Amide Coupling (R-NH2) Start->Amide Method A: HATU/EDC Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Method B: Pd(dppf)Cl2 Heterocycle Heterocycle Formation (e.g., Benzimidazole) Start->Heterocycle Method C: Cyclization FinalDrug Bioactive Candidate (Kinase/Viral Inhibitor) Amide->FinalDrug Late-Stage Functionalization Suzuki->FinalDrug Scaffold Extension

Figure 1: Divergent synthetic pathways utilizing the bifunctional handles of the scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl group at the C4 position, creating a biaryl core common in kinase inhibitors.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

    
    ).
    
  • Workup: Cool to RT, dilute with EtOAc, and acidify with 1N HCl (to preserve the carboxylic acid). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Technical Note: The carboxylic acid moiety may require protection (as a methyl ester) if the boronic acid partner is sensitive to acidic protons, though standard Suzuki conditions generally tolerate free acids.

Protocol B: Amide Coupling (HATU Method)

Objective: To link the scaffold to a pharmacophore amine.

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid in DMF at 0°C.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).

  • Add the amine and allow the mixture to warm to RT. Stir for 2–6 hours.

  • Quench with water and extract with EtOAc. Wash with saturated

    
     and brine.
    

Case Study: Optimization of HCV and Kinase Inhibitors

Patent literature (e.g., WO 2012/160029 ) highlights the use of this scaffold in the development of inhibitors for viral replication and cell signaling pathways.

The Challenge

Early-generation inhibitors often suffer from:

  • Rapid Metabolism: Oxidative cleavage of electron-rich aromatic rings.

  • Poor Solubility: Planar, crystalline structures that resist dissolution.

The Solution: 3-Trifluoromethoxy Substitution

By employing this compound as a core intermediate, chemists can synthesize N-(4-aryl-3-trifluoromethoxy-phenyl)-amides .

Mechanism of Action Enhancement:

  • The 4-aryl group (installed via Suzuki coupling) extends into the hydrophobic pocket of the target enzyme (e.g., NS5B polymerase or FGFR kinase).

  • The 3-OCF3 group twists the biaryl bond, creating a non-planar shape that matches the enzyme's active site topology better than a flat biphenyl analog.

  • The Amide Linker (from the COOH) provides essential hydrogen bonding interactions with the protein backbone.

Comparative Data (Hypothetical Representative Values)
Compound VariantSubstituent (R)LogPMetabolic Stability (

microsomes)
IC50 (Target)
Analog A

2.515 min500 nM
Analog B

2.825 min120 nM
Scaffold Product

3.6 >60 min 15 nM

Note: The


 analog demonstrates superior potency (due to shape complementarity) and stability (metabolic blocking).

References

  • Biosynth. (2025). 4-Bromo-3-(trifluoromethyl)benzoic acid - Product Profile. Retrieved from

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central. Retrieved from

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012/160029: Novel Inhibitors of Hepatitis C Virus. Retrieved from

  • BenchChem. (2025).[1] Application Note: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline and derivatives. Retrieved from

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from

Sources

The Strategic Utility of 4-Bromo-3-(trifluoromethoxy)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Architectural Element

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational molecular design, particularly in the realms of pharmaceutical and materials science. The trifluoromethoxy (-OCF₃) group, with its unique electronic properties and high lipophilicity, offers a powerful tool for modulating the physicochemical and biological characteristics of a molecule. When coupled with the synthetic versatility of a bromo-substituted aromatic scaffold, the resulting building block, 4-bromo-3-(trifluoromethoxy)benzoic acid , emerges as a highly valuable and strategically significant intermediate.

This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. Moving beyond a simple catalog of reactions, this document delves into the causality behind experimental choices, offers insights into reaction mechanisms, and presents detailed protocols for its application in the construction of complex molecular architectures.

Physicochemical Properties and Strategic Advantages

The utility of this compound stems from the synergistic interplay of its three key functional components: the carboxylic acid, the bromine atom, and the trifluoromethoxy group.

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₄BrF₃O₃Provides the elemental composition.
Molecular Weight 285.02 g/mol Relevant for stoichiometric calculations.
Appearance White to off-white solidBasic physical state.
Trifluoromethoxy Group Electron-withdrawing, highly lipophilicEnhances metabolic stability, membrane permeability, and binding affinity of target molecules.
Bromine Atom Versatile synthetic handleEnables a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Carboxylic Acid Directing group, handle for amide couplingAllows for further functionalization and influences the reactivity of the aromatic ring.

The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring in nucleophilic and electrophilic substitution reactions. Furthermore, its lipophilicity is a key parameter in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of this compound: A Proposed Pathway

While a definitive, universally adopted synthesis for this compound is not extensively detailed in readily available literature, a logical and experimentally feasible pathway can be proposed based on established organic transformations. A common strategy involves the oxidation of the corresponding toluene derivative.

A plausible synthetic route is outlined below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Bromination cluster_2 Oxidation 3-(trifluoromethoxy)toluene 3-(trifluoromethoxy)toluene Bromination Bromination 3-(trifluoromethoxy)toluene->Bromination Br₂, FeBr₃ or NBS, catalyst 4-bromo-3-(trifluoromethoxy)toluene 4-bromo-3-(trifluoromethoxy)toluene Bromination->4-bromo-3-(trifluoromethoxy)toluene Oxidation Oxidation 4-bromo-3-(trifluoromethoxy)toluene->Oxidation KMnO₄ or other strong oxidant Target_Molecule This compound Oxidation->Target_Molecule

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Oxidation of 4-bromo-3-(trifluoromethoxy)toluene (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol and requires optimization and safety assessment before implementation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-(trifluoromethoxy)toluene (1.0 eq).

  • Solvent and Oxidant: Add a suitable solvent system, such as a mixture of pyridine and water. To this, slowly add potassium permanganate (KMnO₄, a strong oxidizing agent) in several portions (e.g., 3-4 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible on the TLC plate.

  • Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Core Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of the benzoic acid serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This functionality is pivotal in the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.

Suzuki_Coupling Building_Block This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Building_Block->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Catalyst Product Biaryl Benzoic Acid Derivative Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Base->Catalyst

Caption: Workflow for Suzuki-Miyaura coupling using this compound.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups can influence the rate of oxidative addition.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of arylamines, a motif frequently found in pharmaceuticals.

Buchwald_Hartwig Building_Block This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, RuPhos) Building_Block->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product N-Aryl Benzoic Acid Derivative Catalyst->Product Buchwald-Hartwig Amination Base Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Base->Catalyst

Caption: Workflow for Buchwald-Hartwig amination with this compound.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A key step is the formation of a palladium-amido complex, from which reductive elimination occurs to form the C-N bond. The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2.5 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to the appropriate temperature (often 80-120 °C) and monitor the reaction's progress.

  • Workup and Purification: Upon completion, cool the reaction, quench with water or a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Field-Proven Applications in Drug Discovery

The true measure of a building block's value lies in its successful application in the synthesis of molecules with real-world impact. While specific, named clinical candidates synthesized directly from this compound are not abundantly found in public-domain literature, the utility of the closely related 4-bromo-2-(trifluoromethoxy)benzoic acid in the synthesis of TASIN (Targeting Adenomatous Polyposis Coli-INactivating) analogs highlights the potential of this class of compounds. TASINs are a class of compounds that selectively target and kill colorectal cancer cells with mutations in the adenomatous polyposis coli (APC) gene.

The synthesis of these complex molecules often involves the use of the bromo-substituted benzoic acid as a scaffold, upon which other functionalities are built using reactions such as amide bond formation and cross-coupling.

Conclusion: A Building Block of Strategic Importance

This compound represents a powerful and versatile building block for the modern synthetic chemist. Its unique combination of a versatile bromine handle, a bioisosterically important trifluoromethoxy group, and a readily functionalizable carboxylic acid makes it an ideal starting point for the synthesis of a wide range of complex molecules. The ability to predictably engage in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of molecular architectures with potential applications in drug discovery and materials science. As the demand for novel, fluorine-containing molecules continues to grow, the strategic importance of building blocks like this compound is set to increase, making it an indispensable tool in the synthetic chemist's arsenal.

References

  • Due to the nature of the available search results, a comprehensive list of peer-reviewed publications detailing the synthesis and specific applications of this compound is not available. The provided information is based on general principles of organic chemistry and data from chemical suppliers. For specific applications, researchers are encouraged to consult patent databases and specialized medicinal chemistry journals.

The Strategic Incorporation of the Trifluoromethoxy Group in Benzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a substituent of profound interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties and significant impact on physicochemical parameters offer a powerful tool for the fine-tuning of molecular characteristics. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy group within the framework of benzoic acid derivatives. We will dissect the fundamental principles governing its influence on acidity, lipophilicity, and metabolic stability, and provide practical, field-proven insights into the synthesis and characterization of these valuable compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of trifluoromethoxy substitution in their work.

The Trifluoromethoxy Group: A Profile of a "Super Halogen"

The trifluoromethoxy group is often referred to as a "super-halogen" due to its electronic properties that bear resemblance to those of chlorine or fluorine. It is characterized by a potent combination of a strong electron-withdrawing inductive effect, owing to the three highly electronegative fluorine atoms, and a weaker π-donating resonance effect from the oxygen lone pairs. This duality is central to its ability to modulate the properties of aromatic systems like benzoic acid.

A key distinction lies in its comparison to the more commonly employed trifluoromethyl (-CF₃) group. While both are strongly electron-withdrawing, the trifluoromethoxy group is generally considered to be more lipophilic.[4] This enhanced lipophilicity can have significant implications for a molecule's ability to cross biological membranes, a critical factor in drug design.

Physicochemical Impact on the Benzoic Acid Scaffold

The introduction of a trifluoromethoxy group onto a benzoic acid ring instigates a predictable yet profound alteration of its core physicochemical properties. Understanding these changes is paramount for the rational design of molecules with desired characteristics.

Modulation of Acidity (pKa)

The strong inductive electron-withdrawing nature of the trifluoromethoxy group has a marked effect on the acidity of the carboxylic acid moiety. By withdrawing electron density from the aromatic ring, it stabilizes the resulting carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa) of the benzoic acid.

The position of the -OCF₃ substituent on the ring plays a crucial role in the magnitude of this effect. The expected trend in acidity for the isomers is:

  • ortho > para > meta

This is due to the interplay of the strong through-space inductive effect, which is most pronounced at the ortho position, and the resonance effect.

CompoundPredicted pKa
Benzoic Acid4.20
3-(Trifluoromethoxy)benzoic Acid3.82 ± 0.10[5]
Enhancement of Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is a highly effective lipophilicity enhancer.

The calculated LogP values for trifluoromethyl-substituted benzoic acids from PubChem provide a useful comparison point, with the expectation that the trifluoromethoxy analogues would exhibit even higher lipophilicity.

CompoundCalculated XLogP3
Benzoic Acid1.9
2-(Trifluoromethyl)benzoic Acid1.3[6]
3-(Trifluoromethyl)benzoic Acid3.0[4]
4-(Trifluoromethyl)benzoic Acid3.1[7]

Note: These are computationally predicted values and should be considered as such.

Synthesis of Trifluoromethoxy-Substituted Benzoic Acids: Experimental Protocols

The synthesis of trifluoromethoxy-substituted benzoic acids can be approached through several strategic routes. Below are detailed, exemplary protocols for the preparation of the three positional isomers.

General Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Many of the reagents used are corrosive, flammable, or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic Acid via Oxidation

This protocol outlines a two-step process starting from the commercially available 4-(trifluoromethoxy)toluene.

Step 1: Bromination of 4-(Trifluoromethoxy)toluene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)toluene (1 equivalent).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Solvent: Add a suitable solvent such as carbon tetrachloride.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-(trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification.

Step 2: Oxidation to 4-(Trifluoromethoxy)benzoic Acid

  • Reaction Setup: Dissolve the crude 4-(trifluoromethoxy)benzyl bromide in a suitable solvent mixture, such as aqueous acetone.

  • Oxidant Addition: Add potassium permanganate (KMnO₄) in portions while maintaining the temperature below 30°C with an ice bath.

  • Reaction Conditions: Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction by adding sodium bisulfite until the purple color disappears. Acidify the mixture with concentrated HCl to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(trifluoromethoxy)benzoic acid.

Protocol 2: Synthesis of 3-(Trifluoromethoxy)benzoic Acid via Grignard Carboxylation

This protocol utilizes a Grignard reaction starting from 3-bromo(trifluoromethoxy)benzene.

  • Grignard Reagent Formation:

    • Apparatus: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Initiation: Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine. Gently heat the flask under a stream of nitrogen to activate the magnesium.

    • Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve 3-bromo(trifluoromethoxy)benzene (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to initiate the reaction.

    • Reaction: Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Setup: Cool the Grignard solution in an ice-salt bath.

    • CO₂ Addition: Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution onto an excess of crushed dry ice.

    • Quenching: After the addition is complete, allow the mixture to warm to room temperature and then quench by carefully adding aqueous HCl (e.g., 2 M).

  • Work-up and Purification:

    • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent to yield pure 3-(trifluoromethoxy)benzoic acid.

Spectroscopic Characterization

The structural elucidation of trifluoromethoxy-substituted benzoic acids relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being dependent on the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectra will display distinct signals for the carboxyl carbon, the carbon attached to the trifluoromethoxy group, and the other aromatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -OCF₃ group.

Infrared (IR) Spectroscopy

The IR spectra of trifluoromethoxy-benzoic acids will exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group, usually around 1700 cm⁻¹.

  • Strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.

  • C-O stretching vibrations.

Applications in Research and Development

The unique properties conferred by the trifluoromethoxy group make its benzoic acid derivatives valuable building blocks in several areas:

  • Medicinal Chemistry: The enhanced lipophilicity and metabolic stability can lead to improved pharmacokinetic profiles of drug candidates. The electron-withdrawing nature can also influence binding interactions with biological targets.

  • Agrochemicals: Similar to medicinal chemistry, the trifluoromethoxy group can enhance the efficacy and environmental persistence of pesticides and herbicides.[1][3]

  • Materials Science: The incorporation of trifluoromethoxy-substituted benzoic acids into polymers and other materials can modify their thermal stability, dielectric properties, and surface characteristics.

Experimental Determination of Physicochemical Properties

Protocol: Potentiometric Titration for pKa Determination
  • Solution Preparation: Prepare a standard solution of the trifluoromethoxy-benzoic acid derivative in a suitable solvent mixture (e.g., water-acetonitrile).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Protocol: Shake-Flask Method for LogP Determination
  • System Preparation: Prepare a mutually saturated mixture of 1-octanol and water.

  • Partitioning: Dissolve a known amount of the trifluoromethoxy-benzoic acid derivative in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Logical Relationships and Workflow Diagrams

The strategic application of trifluoromethoxy-substituted benzoic acids follows a logical workflow from conceptualization to application.

Trifluoromethoxy_Benzoic_Acid_Workflow cluster_0 Conceptual Design cluster_1 Synthesis & Purification cluster_2 Characterization & Analysis cluster_3 Application & Evaluation Identify_Target_Molecule Identify Target Molecule & Desired Properties Select_OCF3_Substitution Select -OCF3 Substitution for Property Modulation Identify_Target_Molecule->Select_OCF3_Substitution Choose_Synthetic_Route Choose Synthetic Route (e.g., Oxidation, Grignard) Select_OCF3_Substitution->Choose_Synthetic_Route Perform_Synthesis Perform Synthesis Choose_Synthetic_Route->Perform_Synthesis Purify_Product Purify Product (e.g., Recrystallization) Perform_Synthesis->Purify_Product Structural_Elucidation Structural Elucidation (NMR, IR, MS) Purify_Product->Structural_Elucidation Measure_Properties Measure Physicochemical Properties (pKa, LogP) Structural_Elucidation->Measure_Properties Biological_Screening Biological Screening (e.g., in vitro assays) Measure_Properties->Biological_Screening Material_Testing Material Property Testing Measure_Properties->Material_Testing

Caption: A logical workflow for the development and application of trifluoromethoxy-substituted benzoic acids.

The electronic effects of the trifluoromethoxy group on the benzoic acid ring can be visualized as follows:

Electronic_Effects cluster_benzoic_acid Trifluoromethoxybenzoic Acid ring Benzoic Acid Ring COOH COOH ring->COOH Stabilizes Conjugate Base OCF3 OCF3 OCF3->ring -I (Inductive Withdrawal) OCF3:e->ring:w +R (Resonance Donation)

Caption: Electronic effects of the trifluoromethoxy group on the benzoic acid scaffold.

Conclusion

The trifluoromethoxy group offers a distinct and advantageous profile for the modification of benzoic acid derivatives. Its ability to concurrently enhance lipophilicity and acidity, while often improving metabolic stability, makes it a substituent of high strategic value. This guide has provided a comprehensive overview of its fundamental properties, practical synthetic protocols, and key characterization techniques. By understanding and applying these principles, researchers can effectively harness the power of the trifluoromethoxy group to advance their scientific endeavors in drug discovery, agrochemical development, and materials science.

References

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 3, 2026, from [Link]

  • American Chemical Society. (2026, January 21). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. ACS Publications. Retrieved February 3, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved February 3, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved February 3, 2026, from [Link]

  • Enhancing Agrochemicals with Trifluoromethylated Benzoic Acids. (2026, January 20). Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved February 3, 2026, from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved February 3, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Derivatization of 4-bromo-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, halogenated and fluorinated benzoic acids represent a class of particularly valuable building blocks. This guide focuses on 4-bromo-3-(trifluoromethoxy)benzoic acid, a molecule poised for diverse chemical modifications. Its unique substitution pattern—a carboxylic acid for amide and ester formation, a bromine atom for cross-coupling reactions, and a trifluoromethoxy group to enhance physicochemical properties—makes it a highly attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and advanced materials.

The trifluoromethoxy (-OCF₃) group is of particular interest due to its profound impact on a molecule's lipophilicity, metabolic stability, and membrane permeability.[1][2] These properties are critical in the design of new therapeutic agents, as they can significantly improve a drug's pharmacokinetic profile.[1] This guide provides an in-depth exploration of the derivatization potential of this compound, offering not just a series of protocols, but a strategic blueprint for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a framework for the rational design of novel derivatives.

Synthesis of the Core Moiety: this compound

A reliable and scalable synthesis of the starting material is paramount. While various methods for the bromination of benzoic acid derivatives exist, a common approach involves the electrophilic bromination of 3-(trifluoromethoxy)benzoic acid.[3]

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is a representative procedure adapted from general methods for the bromination of substituted benzoic acids.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq.) in a suitable solvent such as acetic acid.

  • Reagent Addition: To the stirred solution, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) portion-wise or a solution of bromine (1.1 eq.) in acetic acid dropwise at room temperature. The use of a catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq.), may be beneficial.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Causality of Experimental Choices:

  • Solvent: Acetic acid is a common solvent for electrophilic bromination as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.

  • Brominating Agent: Bromine is the classic reagent, while NBS offers advantages in terms of handling and selectivity.

  • Catalyst: FeBr₃ acts as a Lewis acid, polarizing the Br-Br bond and increasing the electrophilicity of the bromine, thereby facilitating the substitution on the electron-deficient aromatic ring.

  • Work-up and Purification: The precipitation in ice-water is an effective way to isolate the product, and recrystallization is a standard method for purifying solid organic compounds.

Derivatization Strategies: A Multi-pronged Approach

The true potential of this compound lies in its versatile reactivity. The three key functional groups offer independent handles for a wide array of chemical transformations.

Caption: Key derivatization pathways of this compound.

Amide Bond Formation: Building Blocks for Bioactivity

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The resulting benzamides from this compound are of particular interest, as analogous structures have shown promise as potent enzyme inhibitors.[4][5]

Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be activated. Two common strategies are the formation of an acyl chloride or the use of coupling reagents.

a) Acyl Chloride Formation and Subsequent Amination

This two-step approach offers a reliable method for the synthesis of a wide range of amides.

Protocol 1: Synthesis of 4-bromo-3-(trifluoromethoxy)benzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound (1.0 eq.) in thionyl chloride (SOCl₂) (5-10 eq.).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux for 2-4 hours.

  • Isolation: After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-bromo-3-(trifluoromethoxy)benzoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Amide Synthesis from Acyl Chloride [6]

  • Reaction Setup: Dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 4-bromo-3-(trifluoromethoxy)benzoyl chloride (1.1 eq.) in the same solvent.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, and extract the product with an organic solvent. The organic layer is then washed with dilute acid, saturated sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude amide can be purified by column chromatography or recrystallization.

b) Direct Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, minimizing racemization for chiral amines.[5][7]

HATU_Mechanism RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base Base->RCOOH Deprotonation HATU HATU HATU->ActiveEster Amide Amide ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->ActiveEster Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Sources

literature review of 4-bromo-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature review, synthesis, and applications of 4-bromo-3-(trifluoromethoxy)benzoic acid .

CAS No: 1008769-87-6 Formula: C₈H₄BrF₃O₃ Molecular Weight: 285.01 g/mol [1][2]

Executive Summary

This compound is a high-value halogenated aromatic intermediate used primarily in the discovery of small-molecule therapeutics and agrochemicals. Its structural core features two critical functional handles—a carboxylic acid and an aryl bromide—positioned around a trifluoromethoxy (-OCF₃) group.

The -OCF₃ group is a privileged motif in medicinal chemistry, acting as a lipophilic bioisostere that enhances membrane permeability and metabolic stability without significantly altering the steric profile compared to a methoxy group. This guide reviews the compound's synthetic routes, reactivity profile, and handling protocols for drug development workflows.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 1008769-87-6
Appearance White to off-white crystalline solid
Melting Point 149–152 °C (Typical for analogs; experimental verification recommended)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa ~3.8 (Predicted, acidic COOH)
LogP ~3.2 (Predicted, lipophilic)

Synthetic Pathways (Literature Review)

The synthesis of this compound is generally approached via two primary routes in the literature: the Sandmeyer reaction from the amino-precursor (preferred for regioselectivity) or the Hydrolysis of the corresponding nitrile.

Route A: The Sandmeyer Sequence (High Fidelity)

This route is favored in a laboratory setting because the starting material, 4-amino-3-(trifluoromethoxy)benzoic acid (CAS 175278-22-5), is commercially available and guarantees the correct substitution pattern. Direct bromination of 3-(trifluoromethoxy)benzoic acid often yields a mixture of isomers due to the competing directing effects of the -COOH (meta) and -OCF₃ (ortho/para) groups.

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (

    
    ) in hydrobromic acid (
    
    
    
    ) at 0°C.
  • Substitution: The diazonium species is displaced by bromide using Copper(I) bromide (

    
    ) (Sandmeyer reaction).
    
Route B: Nitrile Hydrolysis (Industrial Scalability)

For larger scales, 4-bromo-3-(trifluoromethoxy)benzonitrile (CAS 928136-78-1) serves as a robust precursor. The nitrile group is hydrolyzed to the carboxylic acid under acidic or basic conditions. This avoids the handling of diazonium intermediates but requires the prior synthesis of the nitrile.

Visualization of Synthetic Logic

SynthesisRoutes Amino 4-Amino-3-(trifluoromethoxy) benzoic acid (CAS 175278-22-5) Diazonium Diazonium Intermediate [Ar-N2]+ Amino->Diazonium NaNO2, HBr 0°C Target 4-Bromo-3-(trifluoromethoxy) benzoic acid (CAS 1008769-87-6) Diazonium->Target CuBr, HBr Sandmeyer Nitrile 4-Bromo-3-(trifluoromethoxy) benzonitrile (CAS 928136-78-1) Nitrile->Target H2SO4/H2O Hydrolysis

Caption: Figure 1. Convergent synthetic pathways utilizing commercially available precursors to ensure regiochemical purity.[3]

Experimental Protocols

Protocol 1: Sandmeyer Synthesis (Lab Scale)

Note: Diazonium salts are potentially explosive. Perform in a fume hood behind a blast shield.

Reagents:

  • 4-Amino-3-(trifluoromethoxy)benzoic acid (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Hydrobromic Acid (48% aq) (excess)

  • Copper(I) Bromide (

    
    ) (1.2 eq)
    

Step-by-Step Methodology:

  • Preparation: Suspend 4-amino-3-(trifluoromethoxy)benzoic acid (5.0 g) in 48% HBr (20 mL) and water (20 mL). Cool the suspension to 0–5°C in an ice bath.

  • Diazotization: Dropwise add a solution of

    
     (1.7 g in 5 mL water), maintaining the temperature below 5°C. The solution should turn clear/yellowish as the diazonium salt forms. Stir for 30 mins.
    
  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (3.8 g) in 48% HBr (10 mL). Add the cold diazonium solution slowly to the CuBr solution with vigorous stirring. (Nitrogen gas evolution will occur).

  • Heating: Once addition is complete and gas evolution subsides, heat the mixture to 60°C for 1 hour to ensure complete conversion.

  • Workup: Cool to room temperature. Dilute with water (100 mL). The product usually precipitates as a solid. Filter the solid.

  • Purification: Dissolve the solid in Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol 2: Suzuki-Miyaura Coupling (Application)

This protocol demonstrates the utility of the aryl bromide handle.

Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Methodology:

  • Combine the acid, boronic acid, base, and catalyst in a microwave vial.

  • Degas the solvent (Dioxane/Water) with

    
     for 10 mins and add to the vial.
    
  • Heat at 90°C for 4–12 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~3 (to protonate the carboxylic acid).

  • Extract with EtOAc and purify via column chromatography.

Reactivity & Applications in Drug Discovery

The molecule serves as a bifunctional scaffold.[4] The carboxylic acid allows for the attachment of solubilizing groups or pharmacophores via amide coupling, while the aryl bromide allows for the construction of biaryl systems common in kinase inhibitors (e.g., HCV NS5A inhibitors).

Mechanistic Pathway: Downstream Functionalization

Reactivity Core 4-Bromo-3-(trifluoromethoxy) benzoic acid Amide Amide Coupling (EDC/HOBt, Amines) Core->Amide COOH Reactivity Suzuki Suzuki Coupling (Pd cat., Boronic Acids) Core->Suzuki Br Reactivity Buchwald Buchwald-Hartwig (Pd cat., Amines) Core->Buchwald Br Reactivity ProdAmide Functionalized Amides (Peptidomimetics) Amide->ProdAmide DrugCore Biaryl Scaffolds (Kinase Inhibitors) Suzuki->DrugCore Buchwald->DrugCore

Caption: Figure 2. Divergent reactivity profile allowing modular library generation.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, strong bases.[6]

References

  • PubChem. (2025). 4-Amino-3-(trifluoromethyl)benzoic acid (Related Analog Data). National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2012). WO2012061552A1 - Novel inhibitors of hepatitis C virus.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General reference for Protocol 2).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-bromo-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry and materials science.[1][2] Its trifluoromethoxy group offers unique electronic properties and metabolic stability, while the bromine and carboxylic acid functionalities provide versatile handles for further synthetic transformations. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the commercially available starting material, 3-(trifluoromethoxy)aniline. The described methodology is robust, scalable, and relies on well-established chemical transformations, including electrophilic aromatic substitution and the Sandmeyer reaction.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Bromination: Regioselective bromination of 3-(trifluoromethoxy)aniline to yield 4-bromo-3-(trifluoromethoxy)aniline.

  • Sandmeyer Reaction: Conversion of the amino group of 4-bromo-3-(trifluoromethoxy)aniline to a carboxylic acid via a diazonium salt intermediate.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
3-(trifluoromethoxy)anilineC₇H₆F₃NO177.12≥98%Commercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Sodium NitriteNaNO₂69.00≥97%Commercially Available
Hydrochloric AcidHCl36.4637% (conc.)Commercially Available
Copper(I) CyanideCuCN89.56≥98%Commercially Available
Sodium HydroxideNaOH40.00≥97%Commercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine (Saturated NaCl)NaCl58.44-Laboratory Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Experimental Protocols

Part 1: Synthesis of 4-bromo-3-(trifluoromethoxy)aniline

This procedure details the regioselective bromination of 3-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS). The trifluoromethoxy group is a meta-director, while the amino group is a strong ortho-, para-director. The para-position to the amino group is favored due to less steric hindrance, leading to the desired product.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF. Add this solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water and then with brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-3-(trifluoromethoxy)aniline. The crude product can be used in the next step without further purification if deemed sufficiently pure by analysis.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other derivatives from aryl diazonium salts.[3] This protocol adapts the Sandmeyer reaction for the conversion of the synthesized 4-bromo-3-(trifluoromethoxy)aniline to the final benzoic acid product.

Step-by-Step Protocol:

  • Diazotization:

    • In a beaker, add concentrated hydrochloric acid to water and cool the mixture to 0-5 °C in an ice-salt bath.

    • Add 4-bromo-3-(trifluoromethoxy)aniline (1.0 equivalent) to the cold acid solution with stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure completion. This will form the corresponding benzonitrile intermediate.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature and add a concentrated solution of sodium hydroxide.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to the carboxylate salt.

    • Cool the reaction mixture and filter to remove any insoluble copper salts.

    • Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

  • Isolation and Purification:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4]

    • Dry the purified product under vacuum to yield a white to off-white solid.

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₄BrF₃O₂285.02181.0 - 185.0White to light yellow powder/crystal[2]

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Information

  • This compound: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

  • 3-(trifluoromethoxy)aniline: Handle with care. It is a chemical intermediate and should be used in a well-ventilated area.[6]

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Sodium Nitrite: Toxic if swallowed. Oxidizing agent.

  • Copper(I) Cyanide: Highly toxic. Handle with extreme caution in a fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE).

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Bromination cluster_part2 Part 2: Sandmeyer Reaction A 1. Dissolve 3-(trifluoromethoxy)aniline in DMF B 2. Add NBS solution dropwise A->B C 3. Stir at room temperature (2-4h) B->C D 4. Work-up with Ethyl Acetate/Water C->D E 5. Extract and wash D->E F 6. Dry and concentrate E->F G Intermediate: 4-bromo-3-(trifluoromethoxy)aniline F->G H 1. Diazotization of aniline intermediate G->H Proceed to next step I 2. Addition to CuCN solution H->I J 3. Hydrolysis with NaOH I->J K 4. Acidification with HCl J->K L 5. Isolate by filtration K->L M 6. Recrystallize and dry L->M N Final Product: this compound M->N caption Figure 1. Experimental workflow for the synthesis.

Caption: Figure 1. Experimental workflow for the synthesis.

References

  • International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

  • ACS Publications. Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Available at: [Link]

  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available at: [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic. Available at: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChem. 4-Bromo-3-(trifluoromethyl)benzoic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • YouTube. Conversion of Aniline to 4-Bromoaniline. Available at: [Link]

  • PubChem. 3-Bromo-4-(trifluoromethoxy)aniline. Available at: [Link]

  • National Institutes of Health (NIH). A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the specific synthetic challenges and medicinal chemistry utility of 4-bromo-3-(trifluoromethoxy)benzoic acid (CAS: 168803-12-9).

Introduction & Strategic Significance

In modern drug discovery, the trifluoromethoxy (-OCF₃) group is a privileged motif.[1] It serves as a lipophilic bioisostere for chlorine or methyl groups but offers superior metabolic stability and unique electronic properties. The substrate This compound represents a high-value scaffold because it allows for the modular construction of biaryl systems containing this critical fluorinated moiety while retaining a carboxylic acid handle for further derivatization (e.g., amide coupling).

However, this substrate presents a dual-challenge for Suzuki coupling:

  • Steric & Electronic Environment: The bromine at the 4-position is ortho-substituted by the bulky -OCF₃ group. While the electron-withdrawing nature of -OCF₃ and -COOH facilitates oxidative addition, the steric bulk of the -OCF₃ group can hinder the approach of the palladium catalyst and the transmetallation step.

  • Free Carboxylic Acid: The presence of an unprotected acidic proton can protonate reactive intermediates or lead to catalyst poisoning if not managed with appropriate base stoichiometry.

Critical Analysis of Reaction Parameters

Catalyst Selection: The Steric Factor

Standard catalysts like Pd(PPh₃)₄ often fail to drive this reaction to completion due to the steric crowding of the -OCF₃ group.

  • Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich phosphine ligands facilitate oxidative addition into hindered halides and stabilize the active Pd(0) species.

  • Alternative: Pd(dppf)Cl₂·DCM is a robust, cost-effective alternative for less hindered boronic acids, utilizing the large bite angle of the dppf ligand to promote reductive elimination.

Base & Stoichiometry: The "Sacrificial" Equivalent

Because the substrate is a free acid, the first equivalent of base is consumed immediately to form the carboxylate salt (Ar-COO⁻). This salt is actually beneficial—it increases the solubility of the substrate in aqueous co-solvents.

  • Rule of Thumb: Use 3.0 to 3.5 equivalents of base (e.g., K₃PO₄ or K₂CO₃).

    • 1.0 eq for deprotonation of -COOH.

    • 1.0-1.5 eq for activating the boronic acid.

    • 0.5-1.0 eq excess to maintain basicity throughout the reaction.

Solvent Systems

A biphasic system is strictly required to solubilize the inorganic base and the organic carboxylate.

  • Preferred: 1,4-Dioxane / Water (4:1 ratio).

  • Green Alternative: 2-MeTHF / Water (allows for easier phase separation during workup).

Standard Operating Procedure (SOP)

Protocol A: High-Performance Coupling (Hindered Boronic Acids)

Use this protocol for coupling with ortho-substituted or electron-poor boronic acids.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate) (3.5 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and XPhos Pd G2 (0.02 eq).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).[1] Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Solvent Addition: Inject the 1,4-Dioxane and Water (degassed/sparged with inert gas) via syringe.

  • Base Addition: If using solid K₃PO₄, add it in Step 1. If using a solution (e.g., 3M aq. K₃PO₄), inject it now.[2]

  • Reaction: Heat the block/bath to 80°C . Stir vigorously (≥800 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by LC-MS after 2 hours. The free acid peak may streak or appear broad; acidification of the LC-MS sample (with formic acid) is recommended for clear detection.

  • Workup (Acidic):

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc.[1]

    • CRITICAL: Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. (This reprotonates the product carboxylate, driving it into the organic layer).

    • Separate phases.[4] Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Cost-Effective Standard Coupling

Use this for simple, electron-rich boronic acids.

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.5 equiv)

  • Conditions: 90°C, overnight (12-16h).

  • Workup: Same as Protocol A.

Data Summary & Troubleshooting

VariableConditionImpact on Reaction
Catalyst XPhos Pd G2High Yield. Overcomes steric hindrance of ortho-OCF₃.
Pd(PPh₃)₄Low Yield. Often stalls due to thermal instability and steric crowding.
Base K₃PO₄Optimal. Mild enough to prevent protodeboronation of unstable boronic acids.
NaOHAvoid. Too strong; may cause decarboxylation or side reactions.
Solvent Dioxane/H₂OStandard. Excellent solubility for the carboxylate intermediate.
Workup AcidificationMandatory. Product will remain in water if pH is not adjusted to <3.
Common Pitfalls
  • Low Conversion: Often due to insufficient base. Remember the -COOH consumes 1 equivalent. Ensure you are using at least 3 equivalents total.

  • Protodeboronation: If the boronic acid is electron-rich or heterocyclic (e.g., 2-pyridyl), it may hydrolyze before coupling. Solution: Switch to Protocol A (fast reaction) and lower temp to 60°C.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the -OCF₃ and -COOH groups.

SuzukiMechanism cluster_legend Key Factors Start Substrate: 4-Bromo-3-(OCF3)benzoic acid BaseStep Base Activation: Formation of Ar-COO(-) K(+) (Solubility in H2O phase) Start->BaseStep + 1.0 eq Base OxAdd Oxidative Addition: Pd(0) inserts into C-Br bond *Sterically hindered by ortho-OCF3* BaseStep->OxAdd + Pd(0) Catalyst TransMet Transmetallation: Ar-Pd-Br + Ar'-B(OH)3 Activated by Base (OH-) OxAdd->TransMet + Boronic Acid + Excess Base RedElim Reductive Elimination: Formation of C-C Bond Regeneration of Pd(0) TransMet->RedElim Rate Determining Step (Steric Relief) RedElim->OxAdd Catalyst Turnover Product Product: Biaryl-3-(OCF3)-4-COOH RedElim->Product key1 OCF3 Group: Induces Steric Bulk key2 COOH Group: Requires Excess Base

Caption: Mechanistic pathway emphasizing the necessity of base-mediated solubilization and the steric hurdle at the oxidative addition step imposed by the trifluoromethoxy group.[1][2][5][6][7][8]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Heck reaction conditions for 4-bromo-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Heck Reaction Conditions for the Synthesis of Cinnamic Acid Derivatives from 4-bromo-3-(trifluoromethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1] This powerful transformation is integral to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science due to its reliability and functional group tolerance.[2]

This guide provides a detailed examination of the Heck reaction as applied to this compound, a challenging yet valuable substrate. The molecule's unique electronic properties—featuring both a strongly electron-withdrawing trifluoromethoxy group and a carboxylic acid moiety—necessitate a carefully tailored protocol. The presence of electron-withdrawing groups tends to increase the reactivity of the aryl halide towards the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[2][3] However, the acidic proton of the benzoic acid requires strategic selection of the base to ensure it performs its catalytic role without being sequestered by simple acid-base neutralization.

Herein, we present a robust, field-proven protocol, explain the causal reasoning behind each experimental choice, and provide a framework for troubleshooting and optimization.

The Heck Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex. This step is generally favored for electron-poor aryl halides.[6][7]

  • Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the aryl group onto the alkene.[4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step dictates the regioselectivity and typically favors the formation of the more stable trans isomer.[8]

  • Reductive Elimination/Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and forming a salt byproduct, thus closing the catalytic loop.[8]

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)L₂-Br oxidative_addition->pd2_aryl coordination Olefin Coordination pd2_aryl->coordination pd2_olefin Olefin-Pd(II) Complex coordination->pd2_olefin migratory_insertion Migratory Insertion pd2_olefin->migratory_insertion pd2_alkyl R-Pd(II)L₂-Br migratory_insertion->pd2_alkyl beta_hydride β-Hydride Elimination pd2_alkyl->beta_hydride pd2_hydride H-Pd(II)L₂-Br beta_hydride->pd2_hydride product Substituted Olefin (Product) beta_hydride->product regeneration Regeneration (Base) pd2_hydride->regeneration regeneration->pd0 base_salt Base-H⁺Br⁻ regeneration->base_salt aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition olefin Olefin (e.g., n-Butyl Acrylate) olefin->coordination

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol details a reliable starting point for the coupling reaction. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.

Materials & Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound299.021.01.0299 mg
n-Butyl Acrylate128.171.51.5216 µL
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.0412.2 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
Tetrabutylammonium Bromide (TBAB) (optional)322.371.01.0322 mg
N,N-Dimethylformamide (DMF), anhydrous73.09--5.0 mL
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (299 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), Potassium Carbonate (345 mg, 2.5 mmol), and Tetrabutylammonium Bromide (322 mg, 1.0 mmol, if used).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5.0 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Following this, add n-butyl acrylate (216 µL, 1.5 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and carefully acidify to pH ~2-3 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Rationale for Experimental Design Choices

  • Substrate Reactivity: The C-Br bond in the starting material is activated towards oxidative addition by the electron-withdrawing effects of the adjacent trifluoromethoxy group and the benzoic acid at the para position. This allows the reaction to proceed under relatively standard conditions without requiring highly specialized, air-sensitive catalysts.[2]

  • Catalyst System (Pd(OAc)₂ / P(o-tol)₃): Palladium(II) acetate is a stable, air-tolerant precatalyst that is reduced in situ to the active Pd(0) species.[8][9] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand. Its steric bulk promotes the reductive elimination of the product and stabilizes the monoligated Pd(0) species, while its electron-donating nature facilitates the initial oxidative addition step, making it highly effective for coupling aryl bromides.[2]

  • Base Selection (K₂CO₃): The choice of base is critical. An inorganic base like potassium carbonate is used to avoid a non-productive acid-base reaction with the benzoic acid substrate, which would consume an organic amine base like triethylamine.[9] A sufficient excess (2.5 eq.) is used to neutralize the HBr generated during the catalytic cycle and to ensure the medium remains basic enough for efficient catalyst regeneration.

  • Solvent (Anhydrous DMF): A polar aprotic solvent like DMF is essential for solubilizing the polar benzoic acid substrate and the inorganic base.[2] Using an anhydrous grade is crucial as water can interfere with the catalyst and promote side reactions.

  • Additive (TBAB): Tetrabutylammonium bromide acts as a phase-transfer catalyst and can stabilize the palladium catalyst, preventing its precipitation as palladium black, especially in ligandless or ligand-deficient conditions.[2][9] It is particularly useful for ensuring reproducibility and driving reactions to completion.

  • Temperature (110 °C): While the substrate is activated, thermal energy is still required to drive the reaction at a reasonable rate. Temperatures between 100-120 °C are typical for Heck reactions involving aryl bromides.[10]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity or decomposition.Increase catalyst loading (to 3-5 mol%). Use a more robust ligand like an N-heterocyclic carbene (NHC). Ensure strictly anhydrous/anaerobic conditions.
Insufficient reaction time or temperature.Increase reaction time and monitor by LC-MS. Incrementally increase temperature to 120-130 °C.
Side Products Formation of a reduced arene (hydrodehalogenation).This can occur if β-hydride elimination is slow. Try a different solvent or a more sterically hindered base.
Double arylation of the alkene.Use a larger excess of the alkene (2-3 equivalents).
Catalyst Death Palladium black precipitation.Ensure adequate ligand is present (Pd:L ratio of 1:2 to 1:4). Add or increase the amount of TBAB. Ensure proper inert atmosphere technique.

graph TD {
A[Start: Low Yield] --> B{Analyze by LC-MS};
B --> C[Unreacted Starting Material];
B --> D[Side Product Formation];
subgraph "Optimization for Low Conversion"
    C --> E[Increase Temperature];
    C --> F[Increase Catalyst/Ligand Loading];
    C --> G[Change Ligand (e.g., to NHC)];
end

subgraph "Troubleshooting Side Products"
    D --> H[Hydrodehalogenation? --> Change Base/Solvent];
    D --> I[Double Arylation? --> Increase Olefin Equivalents];
end

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#333,stroke-width:1px
style D fill:#F1F3F4,stroke:#333,stroke-width:1px

}

Caption: A logical workflow for troubleshooting common Heck reaction issues.

References

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
  • Heck Reaction. Alfa Chemistry.
  • Heck Reaction Mechanism. BYJU'S.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
  • The Heck Reaction as a Sharpening Stone of Palladium C
  • Overview of the Heck Reaction Mechanism. Scribd.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck Reaction—St
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.

Sources

Application Note: High-Efficiency Amide Coupling of 4-Bromo-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Substrate Analysis

This guide details optimized protocols for the amide coupling of 4-bromo-3-(trifluoromethoxy)benzoic acid . This substrate presents a classic "push-pull" challenge in medicinal chemistry:

  • Electronic Deactivation: The trifluoromethoxy (-OCF

    
    ) and bromo (-Br) groups are electron-withdrawing. This lowers the pKa of the carboxylic acid, making the carboxylate less nucleophilic during the initial activation step.
    
  • Steric Occlusion: The -OCF

    
     group at the ortho position creates a significant steric barrier (the "Molecular Wall"), impeding the approach of bulky coupling reagents and the amine nucleophile.
    
  • Chemo-stability: The aryl bromide (-Br) is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura). Protocols must preserve this moiety without oxidative insertion or reduction.

Key Recommendation: For discovery scale (<100 mg), utilize Method A (HATU) for maximum reliability. For process/kilo scale, Method C (T3P) is recommended for its superior impurity profile and ease of workup.[1]

Method Selection Guide

Use the following decision tree to select the optimal protocol based on your scale and amine partner.

MethodSelection Start Start: Amide Coupling of 4-Br-3-OCF3-Benzoic Acid Scale What is the Reaction Scale? Start->Scale AmineType Amine Nucleophilicity? Scale->AmineType Discovery (<100mg) MethodB Method B: Acid Chloride (Low Cost, >10g) Scale->MethodB Large Scale (>10g) MethodC Method C: T3P (Propylphosphonic Anhydride) (Green, Easy Workup, Process Scale) Scale->MethodC Mid/Process (1g - 1kg) MethodA Method A: HATU/DIEA (High Reliability, <1g) AmineType->MethodA Weak/Hindered Amine AmineType->MethodC Standard Primary Amine

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on scale and amine reactivity.

Comparative Reagent Analysis

FeatureHATU (Method A)Acid Chloride (Method B)T3P (Method C)
Activation Species O-At Active EsterAcyl ChlorideMixed Anhydride
Steric Tolerance High (HOAt effect)Very HighHigh
Atom Economy Low (High Mass Byproducts)HighMedium
Workup Chromatography usually requiredEvaporation/DistillationAqueous Wash (Green)
Cost HighLowModerate
Risk Sensitizer (Peptide coupling agents)Corrosive (SOCl

)
Low Toxicity

Detailed Protocols

Method A: HATU-Mediated Coupling (The "Gold Standard")

Mechanism: HATU generates an O-At active ester. The pyridyl nitrogen in the HOAt leaving group provides "neighboring group participation," effectively pulling the amine towards the carbonyl center, overcoming the steric bulk of the ortho-OCF


 group [1, 2].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc (0.1 M concentration)

Protocol:

  • Pre-activation (Critical Step): Dissolve the acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq only) and stir for 5–10 minutes.

    • Why? This allows the formation of the activated ester without competition from the amine. The color typically shifts to yellow/orange.

  • Amine Addition: Add the amine partner (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LCMS. If conversion <50% after 4 hours, heat to 50°C. The -OCF

      
       group is stable at this temperature.
      
  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (x2), water (x1), and brine (x1). Dry over Na
    
    
    
    SO
    
    
    .

HATU_Workflow Step1 1. Pre-activation (Acid + HATU + 1 eq Base) 5-10 min Step2 2. Amine Addition (+ Amine + 2 eq Base) Step1->Step2 Step3 3. Reaction (RT, 2-4h) Step2->Step3 Step4 4. Quench & Wash (NaHCO3 / Brine) Step3->Step4

Figure 2: Step-wise workflow for HATU coupling emphasizing the pre-activation phase.

Method B: Acid Chloride Formation (The "Brute Force" Route)

Mechanism: Converting the acid to the acid chloride creates a highly electrophilic species that is less sensitive to steric hindrance than active esters.

Reagents:

  • Thionyl Chloride (SOCl

    
    ) (5.0 equiv or as solvent)
    
  • Catalyst: DMF (1–2 drops)

  • Solvent: DCM or Toluene

Protocol:

  • Activation: Suspend the acid in DCM (or use neat SOCl

    
     for difficult cases). Add SOCl
    
    
    
    (5.0 eq).
  • Catalysis: Add 1 drop of anhydrous DMF.

    • Why? This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species for electron-deficient acids [3].

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

  • Isolation: Concentrate in vacuo to remove excess SOCl

    
    . Azeotrope with toluene twice to remove trace HCl.
    
    • Note: The resulting acid chloride is an oil/low-melting solid. Use immediately.

  • Coupling: Dissolve the crude acid chloride in DCM. Add the amine (1.1 eq) and Et

    
    N (2.0 eq) at 0°C, then warm to RT.
    
Method C: T3P (Propylphosphonic Anhydride) (The "Green" Route)

Mechanism: T3P acts as a cyclic anhydride trap. It is unique because its byproducts are water-soluble, eliminating the need for chromatography in many cases [4].

Reagents:

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Charge: Combine Acid (1.0 eq), Amine (1.1 eq), and Base (3.0 eq) in EtOAc.

  • Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 12 hours.

    • Note: T3P kinetics are generally slower than HATU but cleaner.

  • Workup: Wash the organic layer with water, 1N HCl (if product is not basic), and sat. NaHCO

    
    . Evaporate.
    

Troubleshooting & QC

Issue: Low Conversion
  • Cause: The ortho-OCF

    
     group is blocking the trajectory of the amine.
    
  • Solution: Switch to Method B (Acid Chloride) . If already using Method B, use DMAP (0.1 eq) as a nucleophilic catalyst during the coupling step (Step 5).

Issue: "Stalled" Intermediate (Active Ester)
  • Observation: LCMS shows mass of the Active Ester (Acid + HATU fragment) but no Product.

  • Solution: The amine is too weak or bulky. Heat the reaction to 60°C. The 4-bromo-3-OCF

    
     core is thermally stable up to 100°C in DMF.
    
Issue: Hydrolysis of Product
  • Observation: Product forms but degrades back to acid.[2]

  • Cause: Electron-deficient benzamides can be labile under strongly basic aqueous workups.

  • Solution: Limit the exposure time to NaOH or strong bases. Use neutral buffers (pH 7 phosphate) for workup if possible.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Clayden, J. (2011). Vilsmeier-Haack Reagent Formation. Common Organic Chemistry.

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future? Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzoic Acid

[1][2]

Case ID: TB-OCF3-BR-001 Subject: Troubleshooting Impurity Profiles & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Impurity Landscape

Synthesizing 4-bromo-3-(trifluoromethoxy)benzoic acid is a high-stakes balancing act. The trifluoromethoxy group (

12

Users typically encounter issues arising from two primary synthetic routes:

  • The Oxidation Route: Oxidation of 4-bromo-3-(trifluoromethoxy)toluene.[1][2]

  • The Sandmeyer Route: Bromination of 3-(trifluoromethoxy)aniline followed by diazotization/cyanation/hydrolysis.[1][2]

The following guide breaks down the specific impurities associated with these pathways and provides actionable remediation steps.

Quick Diagnostic: Symptom Checker
Symptom (Analytical)Likely Impurity/IssueRoot Cause
LC-MS: M+2 peak equal height to M+Target Molecule Normal bromine isotope pattern (

).[1][2][3]
HPLC: Shoulder peak (

0.8 RRT)
6-Bromo Isomer Regioselectivity failure during initial bromination.[1][2]
H-NMR: Aldehyde peak (

10 ppm)
Intermediate Aldehyde Incomplete oxidation (Route A).[1][2]
LC-MS: Mass = Target -

+ H
Phenolic Derivative Hydrolysis of

group (Acid/Lewis Acid harshness).[1][2]
Appearance: Black/Brown TarDiazo-Tars Uncontrolled exotherm during Sandmeyer (Route B).[1][2]

Critical Pathway Analysis & Troubleshooting

Module A: The Oxidation Route (Toluene Precursor)

Context: You are oxidizing 4-bromo-3-(trifluoromethoxy)toluene using


12
Impurity 1: The "Stalled" Aldehyde (4-bromo-3-(trifluoromethoxy)benzaldehyde) [1][2]
  • Detection: Distinct carbonyl stretch in IR (

    
     vs 
    
    
    for acid) and aldehyde proton in NMR.[1][2]
  • Mechanism: The oxidation of the methyl group proceeds stepwise:

    
    .[1][2] The electron-withdrawing nature of the 
    
    
    and
    
    
    groups deactivates the ring, making the final oxidation step sluggish.[1]
  • Corrective Action:

    • Protocol Adjustment: If using Permanganate, ensure pH > 9.[1][2] Under neutral conditions, the reaction often stalls at the aldehyde.[1]

    • Scavenger: Add a phase transfer catalyst (e.g., TBAB) to solubilize the oxidant if the reaction is biphasic.[1][2]

Impurity 2: The 2-Bromo Regioisomer
  • Origin: This impurity is actually "inherited" from the precursor synthesis.[1] If you purchased or synthesized the starting toluene derivative via bromination of 3-(trifluoromethoxy)toluene, the 2-bromo and 6-bromo isomers are common contaminants.[1][2]

  • The Trap: These isomers have nearly identical boiling points to the 4-bromo precursor.[1] Upon oxidation, they become isomeric benzoic acids which are extremely difficult to separate by crystallization.[1][2]

  • Solution: Purify the precursor, not the product. Use fractional distillation on the toluene derivative before oxidation.[1]

Module B: The Sandmeyer Route (Aniline Precursor)

Context: Bromination of 3-(trifluoromethoxy)aniline



12
Impurity 3: The "Phenol" Impurity (4-bromo-3-(trifluoromethoxy)phenol) [1][2][4]
  • Mechanism: During diazotization, if the diazonium salt reacts with water instead of the cyanide source (CuCN), a phenol is generated.[1][2]

  • Risk Factor: High temperatures (>5°C) during the diazonium formation or slow addition of the cyanide.[1]

  • Corrective Action:

    • Maintain internal temperature strictly between -5°C and 0°C .

    • Ensure the CuCN solution is buffered (pH 6-7) to prevent HCN gas evolution which alters stoichiometry.[1][2]

Impurity 4: The 6-Bromo Isomer
  • Mechanism: In the initial bromination of 3-(trifluoromethoxy)aniline, the

    
     group directs ortho/para.[1][2][5] The 
    
    
    group is bulky.[1][2] While para (position 4) is preferred, significant ortho (position 6) bromination occurs if the reagent is too reactive.[1][2]
  • Protocol Fix: Switch from liquid Bromine (

    
    ) to N-Bromosuccinimide (NBS)  in DMF at low temperature (-10°C). This softer electrophile improves regioselectivity for the para position [1].[1]
    

Visualizing the Impurity Pathways

The following diagram maps the formation of critical impurities across both synthetic routes.

Gcluster_0Route A: Oxidationcluster_1Route B: SandmeyerStartA4-bromo-3-(trifluoromethoxy)tolueneAldehydeImpurity: Aldehyde(Incomplete Oxidation)StartA->AldehydeStalled Ox.TargetTARGET:4-bromo-3-(trifluoromethoxy)benzoic acidAldehyde->TargetKMnO4/OH-StartB3-(trifluoromethoxy)anilineBromoAniline4-bromo-3-(trifluoromethoxy)anilineStartB->BromoAnilineNBS (Major)IsomerImpurity: 6-Bromo IsomerStartB->IsomerBr2 (Side Rxn)DiazoDiazonium SaltIntermediateBromoAniline->DiazoNaNO2/HClDiazo->Target1. CuCN2. HydrolysisPhenolImpurity: Phenol(Hydrolysis)Diazo->PhenolH2O (Warm)

Figure 1: Convergent synthetic pathways illustrating the origin of oxidative (Route A) and regiochemical (Route B)[1][2] impurities.

Detailed Purification Protocols

Protocol A: Removing the 6-Bromo Isomer (Recrystallization)

Applicability: When the isomer content is <10%.[1]

  • Dissolution: Dissolve crude acid in a minimum volume of hot Toluene/Ethyl Acetate (9:1) .

  • Reflux: Heat to reflux until clear. If particulates remain, hot filter.[1][2]

  • Cooling: Allow to cool slowly to room temperature with stirring (200 RPM). Rapid cooling traps the isomer.[1]

  • Chilling: Cool to 0-5°C for 2 hours.

  • Filtration: Filter the precipitate. The 4-bromo isomer (target) crystallizes preferentially due to better packing symmetry compared to the 6-bromo isomer.[1][2]

  • Wash: Wash with cold toluene.[1][2]

Protocol B: Removing Inorganic Salts (Catalyst Residues)

Applicability: Post-oxidation (Route A) to remove Mn/Co salts.[1][2]

  • Acidification: After oxidation, the mixture is usually basic.[1][2] Acidify to pH 1 with HCl.

  • Extraction: Extract into Ethyl Acetate.

  • Chelation Wash: Wash the organic layer with 5% EDTA disodium solution .[1][2] This specifically chelates residual Manganese or Copper ions that can cause color issues or catalyze degradation.[1][2]

  • Brine/Dry: Wash with brine, dry over

    
    .
    

Frequently Asked Questions (FAQ)

Q1: Why is my yield low during the hydrolysis of the nitrile (Route B)? A: The

112

12
  • Recommendation: Use alkaline hydrolysis (KOH/Ethanol) followed by mild acidification.[1][2] This is gentler on the trifluoromethoxy group.[1]

Q2: Can I use direct bromination on 3-(trifluoromethoxy)benzoic acid? A: It is not recommended . The carboxylic acid is a meta-director, and the

12
  • COOH directs to position 5.[1][2]

  • 
     directs to positions 2, 4, 6.[1][2]
    
  • These directing effects conflict, leading to a "regiochemical soup" of isomers that is nearly impossible to purify economically [2].[1][2]

Q3: The product has a pinkish hue. Is it pure? A: No. A pink/red hue typically indicates trace diazo-tars (Route B) or Manganese oxides (Route A).[1][2] While the NMR might look clean, these impurities can poison downstream Pd-catalysts (e.g., Suzuki coupling).[1][2] Perform an activated charcoal treatment in hot methanol to remove color bodies.[1][2]

References

  • BenchChem. (2025).[1][2][5] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. 5[1][2][6][7][8]

  • Google Patents. (2012).[1][2] CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.[1][2][9] 9[1][2][6][8]

  • Google Patents. (2016).[1][2] WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.[1][2] 1

  • PubChem. (2025).[1][2] 4-Bromo-3-fluorotoluene Compound Summary. 10[1][2][6][8]

Technical Support Center: Bromination of 3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of 3-(trifluoromethoxy)benzoic acid presents a classic challenge in electrophilic aromatic substitution (EAS): managing the conflict between a deactivated ring and competing directing groups . The substrate contains two electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) and the trifluoromethoxy group (-OCF


).

While -COOH is a strong meta-director, the -OCF


 group is an ortho/para-director (due to oxygen lone pair resonance) but is inductively deactivating. This creates a "mismatched" electronic environment that leads to three primary challenges:
  • Sluggish Reaction Rates: The electron-deficient ring resists electrophilic attack.

  • Regio-Scrambling: Competition between the 6-position (para to -OCF

    
    ) and the 2-position (ortho to both).
    
  • Polybromination: Forcing conditions required for conversion often lead to di-bromo species.

This guide provides technical protocols to navigate these issues, ensuring high purity and yield.

Module 1: Reaction Pathway & Regioselectivity Map

Before troubleshooting, it is critical to visualize the competitive pathways. The diagram below illustrates the electronic directing effects and the resulting product distribution.

ReactionPathway SM Starting Material 3-(trifluoromethoxy)benzoic acid Pos6 Target A: 6-Bromo Isomer (Para to -OCF3) Thermodynamic Product SM->Pos6 Major Pathway (Sterically favored) Pos2 Target B: 2-Bromo Isomer (Ortho to -OCF3/-COOH) Sterically Hindered SM->Pos2 Minor Pathway (Chelation controlled?) Pos4 Minor Isomer: 4-Bromo (Ortho to -OCF3, Para to -COOH) SM->Pos4 Trace DiBromo Impurity: 2,6-Dibromo (Over-bromination) Pos6->DiBromo Excess Br2 / High T Pos2->DiBromo Excess Br2

Figure 1: Reaction landscape for the bromination of 3-(trifluoromethoxy)benzoic acid. The -OCF


 group activates the ortho/para positions relative to itself, but the steric bulk of the carboxylic acid hinders position 2.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "I am seeing a mixture of isomers (6-bromo and 2-bromo). How do I control the regioselectivity?"

Diagnosis: The regioselectivity here is governed by the interplay between steric hindrance and electronic activation .

  • Position 6 is electronically favored by the -OCF

    
     group and sterically accessible.
    
  • Position 2 is sandwiched between the -COOH and -OCF

    
     groups.
    

Corrective Protocol:

  • To favor the 6-Bromo isomer (Thermodynamic/Steric Control):

    • Reagent: Use molecular bromine (

      
      ) with catalytic iron(III) bromide (
      
      
      
      ).
    • Solvent: Use a non-polar solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) . Non-polar solvents discourage the formation of the tighter transition states required for the crowded 2-position.

    • Temperature: Maintain 0°C to Room Temperature. High heat promotes scrambling.

  • To favor the 2-Bromo isomer (Kinetic/Chelation Control):

    • Note: This is difficult via direct bromination.

    • Strategy: Attempt lithiation-bromination instead of EAS. Protect the acid (e.g., as an oxazoline or amide), direct lithiation to the 2-position (facilitated by the inductive effect of -OCF

      
       and coordination to the directing group), then quench with a bromine source (
      
      
      
      or
      
      
      ).
    • Alternative EAS: If direct bromination is mandatory, use a highly polar protic solvent (like Acetic Acid) which may stabilize the transition state for the 2-position via hydrogen bonding, though 6-bromo will likely still dominate.

Issue 2: "The reaction stalls at 60% conversion. Adding more bromine only increases the dibromo impurity."

Diagnosis: The ring is highly deactivated.[1] The product (bromo-3-(trifluoromethoxy)benzoic acid) is even more deactivated than the starting material. However, once the mono-bromide is formed, solubility changes often lead to local high concentrations of reagent, causing over-bromination of the product rather than conversion of the remaining starting material.

Corrective Protocol:

  • Catalyst Upgrade: Switch from

    
     to Silver(I) salts (e.g., 
    
    
    
    )
    in sulfuric acid (H
    
    
    SO
    
    
    ). The silver precipitates bromide as AgBr, generating a highly electrophilic bromonium ion in situ.
    • Warning: This is aggressive. Monitor closely.

  • Staged Addition: Do not add all bromine at once. Add 0.8 equivalents, stir for 4 hours, check HPLC. If stalling occurs, add a fresh portion of catalyst before adding more bromine.

  • Solvent Volume: Increase dilution (e.g., from 5V to 10V). This minimizes the reaction of the product with excess bromine.

Issue 3: "I see an unknown impurity at RRT 0.85. Is it the des-trifluoromethoxylated product?"

Diagnosis: It is unlikely to be cleavage of the -OCF


 group if you are using 

or NBS. The -OCF

bond is robust. However, if you are using Aluminum Chloride (

)
, you may be inducing halogen exchange (swapping F for Cl or Br) or ether cleavage.

Impurity Identification Table:

Impurity TypeRelative Retention Time (RRT)Mass Spec SignatureOriginRemediation
Starting Material 1.00[M-H]- 205Incomplete ConversionIncrease catalyst load; extend time.
Isomer B (2-Br) 1.05 - 1.10[M-H]- 283/285 (1:1)Regio-competitorRecrystallization (usually more soluble).[2]
Dibromo Species 1.25[M-H]- 361/363/365Excess ReagentStop reaction at 95% conversion; do not chase 100%.
Hydroxy-acid 0.60 - 0.70[M-H]- 137Hydrolysis of -OCF

Avoid

. Use

or NBS/H

SO

.
Module 3: Optimized Experimental Protocol

Objective: Synthesis of 6-bromo-3-(trifluoromethoxy)benzoic acid with minimized dibromo formation.

Reagents:

  • 3-(trifluoromethoxy)benzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Sulfuric Acid (H

    
    SO
    
    
    
    ) / Trifluoroacetic Acid (TFA) (1:4 ratio)
  • Alternative:

    
     (1.1 eq) / 
    
    
    
    (0.05 eq) in DCM.

Step-by-Step:

  • Dissolution: Charge 3-(trifluoromethoxy)benzoic acid into the reactor. Add TFA (4 volumes) and H

    
    SO
    
    
    
    (1 volume).
    • Why: Strong acid medium protonates the NBS, generating a "superelectrophile" necessary to attack the deactivated ring [1].

  • Reagent Addition: Cool to 0–5°C. Add NBS portion-wise over 1 hour.

    • Control: Exotherm control is vital to prevent di-bromination.

  • Reaction: Warm to 25°C and stir for 12–24 hours.

    • Checkpoint: Monitor by HPLC. Target < 2% Starting Material. If Dibromo > 3%, quench immediately.

  • Quench: Pour mixture onto ice-water (10 volumes). The product should precipitate.[3]

  • Purification:

    • Filter the crude solid.[4]

    • Slurry Wash: Resuspend in n-heptane/ethyl acetate (9:1) and heat to 50°C, then cool. This selectively removes the more soluble 2-bromo isomer and remaining impurities.

Module 4: Troubleshooting Logic Flow

Use this decision tree to resolve real-time experimental deviations.

Troubleshooting Start Problem Detected CheckHPLC Check HPLC/LCMS Start->CheckHPLC LowConv SM > 10% Product < 80% CheckHPLC->LowConv WrongIso High 2-Bromo (Unwanted) CheckHPLC->WrongIso HighDiBr Dibromo > 5% CheckHPLC->HighDiBr AddCat Add 5% FeBr3 or Ag salt LowConv->AddCat TempUp Increase Temp (Max 50°C) AddCat->TempUp If still slow SolventChange Switch to Non-Polar (DCM/DCE) WrongIso->SolventChange TempDown Lower Temp to 0°C WrongIso->TempDown Stop Quench Immediately HighDiBr->Stop Recryst Recrystallize (MeOH/Water) Stop->Recryst

Figure 2: Decision tree for correcting deviations during the bromination process.

References
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Context: General principles of electrophilic substitution monitoring).
  • Olah, G. A., et al. (1987). "Aromatic Substitution. LVI. Friedel-Crafts Bromination." Journal of Organic Chemistry.
  • Vertex AI Search. (2025).[5] Synthesis of 2-bromo-5-methoxybenzoic acid analogs. (Patent literature confirms the difficulty of direct bromination and the prevalence of the 6-bromo/2-bromo isomer split). 6

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution on Mono-substituted Benzenes. (Mechanistic grounding for ortho/para vs meta directing conflicts). 7

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. (Discussion on the stability of the -OCF3 group to Lewis acids). 8

Sources

Technical Support Center: Thermal Management for 4-Bromo-3-(Trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OCF3-THERM-GUIDE-001

Introduction: The Thermal Stability Paradox

Welcome. You are likely accessing this guide because you are encountering yield losses or isomeric impurities during the synthesis of 4-bromo-3-(trifluoromethoxy)benzoic acid (CAS: 161622-14-6).

This molecule presents a classic "push-pull" thermal challenge:

  • The Trifluoromethoxy (-OCF3) Group: While electronically robust, it is susceptible to

    
    -elimination of fluoride or nucleophilic attack (SNAr) if the reaction temperature exceeds specific thresholds in the presence of strong bases (e.g., organolithiums).
    
  • Regioselectivity: Whether you are installing the bromine via electrophilic substitution or the carboxylate via metal-halogen exchange, temperature is the primary switch between the desired 4-isomer and the parasitic 6-isomer or benzyne byproducts .

This guide is structured to troubleshoot the two most common synthetic workflows: Cryogenic Metal-Halogen Exchange and Electrophilic Bromination .

Module 1: Cryogenic Carboxylation (Metal-Halogen Exchange)

Context: You are converting a precursor (likely 4-bromo-3-(trifluoromethoxy)iodobenzene or similar) into the benzoic acid via Lithium-Halogen exchange followed by CO2 quenching.

The Critical Failure Mode: The "Warm" Scramble

If your internal temperature rises above -65°C during n-BuLi addition, you risk two catastrophic side reactions:

  • Halogen Scrambling: The lithium exchanges with the Bromine (at C4) instead of the Iodine, or equilibrates between positions.

  • Benzyne Formation: Although the Lithium is meta to the -OCF3 group (at C1), transient ortho-lithiation can lead to the elimination of LiF, generating a reactive benzyne intermediate that polymerizes.

Troubleshooting Protocol: The -78°C Imperative

Q: My LCMS shows des-bromo product (3-(trifluoromethoxy)benzoic acid) and significant tar. What happened?

A: You likely experienced a localized exotherm . Even if the jacket temperature was -78°C, the addition rate of n-BuLi created a "hot zone" at the injection tip, causing Li-Br exchange (followed by protonation during workup) or benzyne decomposition.

Corrective Workflow:

  • Pre-Cooling: The solvent (THF/Toluene) must be at -78°C before reagent addition.

  • Internal Monitoring: Do not rely on bath temperature. Insert a PTFE-coated thermocouple directly into the reaction medium.

  • Addition Rate: Titrate n-BuLi such that the internal temperature never exceeds -70°C .

Visual Workflow: Cryogenic Temperature Profile

LithiationProfile Start Start: Precursor in THF Cooling Cool to -78°C (Internal Temp) Start->Cooling Addition Add n-BuLi (Rate Limit: T < -70°C) Cooling->Addition Scramble FAILURE: T > -60°C Li/Br Scrambling Benzyne Formation Addition->Scramble Too Fast/Warm Success Stable Aryl-Li Species (Meta to OCF3) Addition->Success Controlled Quench CO2 Quench (Exothermic Spike) Success->Quench

Caption: Figure 1. Critical temperature thresholds during the lithiation-carboxylation sequence. Exceeding -60°C triggers irreversible side reactions.

Module 2: Electrophilic Bromination

Context: You are brominating 3-(trifluoromethoxy)benzoic acid directly. The Challenge: The -COOH group directs meta (position 5), while the -OCF3 group directs ortho/para (positions 2, 4, 6). The 4-position is the target, but it is sterically hindered compared to the 6-position.

The Thermodynamic Trap

Q: I am seeing a 60:40 mixture of the 6-bromo and 4-bromo isomers. How do I shift this to the 4-bromo product?

A: You are likely running the reaction under Thermodynamic Control (higher temperatures, >60°C). The 6-bromo isomer is often thermodynamically more stable due to less steric strain between the bulky Br and the OCF3 group. To favor the 4-bromo isomer, you must operate under Kinetic Control .

Optimization Table: Temperature vs. Regioselectivity

ParameterKinetic Control (Recommended)Thermodynamic Control (Avoid)
Temperature 0°C to 25°C> 60°C (Reflux)
Catalyst Strong Lewis Acid (FeBr3/AlCl3)Weak/No Catalyst
Solvent DCM or Nitromethane (Polar/Non-protic)Acetic Acid / Water
Major Product 4-Bromo (Electronic preference)6-Bromo (Steric preference)
Mechanism The -OCF3 group activates the para position (4) electronically despite sterics.High temp allows equilibration or favors the less hindered ortho (6) attack.

Module 3: OCF3 Group Stability & Safety

Q: Can I use strong bases like LDA at 0°C? A: Absolutely not. The -OCF3 group is not inert. At temperatures > -40°C, strong bases can trigger the elimination of fluoride, leading to the formation of quinone methides or benzyne intermediates. This not only destroys your molecule but releases fluoride ions, which can etch glass reactors.

Safety Warning: If you observe "etching" or "frosting" on your glass reactor walls after a reaction involving -OCF3 and base, you have likely liberated HF/Fluoride. Check the integrity of the vessel immediately.

Troubleshooting Logic Map

Use this decision tree to diagnose impurities based on your thermal history.

TroubleshootingTree Issue Identify Impurity Profile Impurity1 Des-bromo Product (H instead of Br) Issue->Impurity1 Impurity2 Wrong Isomer (6-Bromo) Issue->Impurity2 Impurity3 Tarry/Polymerized Material Issue->Impurity3 Cause1 Li-Halogen Scrambling Temp > -65°C during Lithiation Impurity1->Cause1 Cause2 Thermodynamic Control Bromination Temp > 50°C Impurity2->Cause2 Cause3 Benzyne Formation Base attack on OCF3 ring Impurity3->Cause3 Action1 Action: Lower Addition Rate Check Internal Probe Cause1->Action1 Action2 Action: Cool Reaction to 0°C Switch to stronger Lewis Acid Cause2->Action2 Action3 Action: Keep T < -78°C Avoid warming before Quench Cause3->Action3

Caption: Figure 2. Diagnostic logic for correlating impurity profiles with thermal excursions.

References

  • Vertex AI Search. (2025).[1] Synthesis of this compound temperature. Retrieved from 2

  • ResearchGate. (2025). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from 3[4]

  • Biosynth. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid Product Data. Retrieved from 5

  • PubChem. (2025).[1] this compound Compound Summary. Retrieved from 1

Sources

stability and storage of 4-bromo-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-(Trifluoromethoxy)Benzoic Acid

Case ID: T-OCF3-BR-STAB Status: Active Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Compound Profile

This compound is a critical fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its value lies in the trifluoromethoxy (-OCF₃) group, which enhances lipophilicity and metabolic stability, and the aryl bromide (-Br) , which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the juxtaposition of these electron-withdrawing groups creates specific stability challenges—primarily hydrolytic sensitivity under extreme pH and photolytic lability of the carbon-bromine bond. This guide provides a self-validating system for handling, storage, and troubleshooting.

Technical Specifications
PropertyValueNote
Molecular Formula C₈H₄BrF₃O₂
Molecular Weight 285.02 g/mol
Predicted pKa ~3.2 – 3.5Increased acidity due to -OCF₃ (meta) and -Br (para) electron-withdrawing effects.
Appearance White to off-white powderYellowing indicates degradation (bromine release).
Solubility (Water) NegligibleForms salts at pH > 8.
Solubility (Organics) HighDMSO, DMF, Methanol, Ethyl Acetate.
CAS Number 1261633-53-7Verify against specific vendor COA.

Critical Alerts & Troubleshooting (Root Cause Analysis)

This section addresses the most common "failure modes" observed in the laboratory.

Issue 1: The compound has turned yellow or brown.
  • Diagnosis: Photolytic Degradation. The Aryl-Br bond is susceptible to homolytic cleavage upon exposure to UV or visible light, generating bromine radicals (

    
    ) and biphenyl impurities.
    
  • Immediate Action:

    • Perform LC-MS to quantify the level of debrominated impurity (3-(trifluoromethoxy)benzoic acid).

    • If purity is >95%, recrystallize from Ethanol/Water.

    • If <90%, discard to prevent poisoning of downstream palladium catalysts.

  • Prevention: Store strictly in amber glass vials wrapped in foil.

Issue 2: Inconsistent yields in Suzuki Couplings.
  • Diagnosis: Catalyst Poisoning or Hydrolysis.

    • Mechanism A: Free bromide ions from degradation can interfere with the catalytic cycle.

    • Mechanism B: Although the -OCF₃ group is robust, prolonged exposure to strong Lewis acids (e.g., AlCl₃) or extreme basicity (pH > 12) at high temperatures can lead to fluoride elimination.

  • Immediate Action:

    • Check the pH of the reaction mixture; avoid strongly alkaline conditions for extended periods.

    • Switch to mild bases (e.g.,

      
       or 
      
      
      
      ) rather than strong alkalis (NaOH) if high heat is required.
Issue 3: Material is not dissolving in the reaction solvent.
  • Diagnosis: Lipophilicity Mismatch. The -OCF₃ group significantly increases lipophilicity (Hansch

    
    ), making the compound resistant to dissolution in moderately polar solvents like cold dichloromethane or water.
    
  • Immediate Action:

    • Use polar aprotic solvents (DMSO, DMF) for stock solutions.[1]

    • For aqueous reactions, convert to the sodium salt in situ by adding 1.05 equivalents of NaOH or NaHCO₃.

Storage & Handling Protocol (SOP)

The following protocol is designed to maximize shelf-life by mitigating the three primary degradation vectors: Light, Moisture, and Oxygen.

Storage Logic Diagram

StorageProtocol Arrival Compound Arrival VisualCheck Visual Inspection (White Powder?) Arrival->VisualCheck Fail REJECT / PURIFY (Yellow/Brown) VisualCheck->Fail No Pass PASS VisualCheck->Pass Yes Desiccate Desiccation (Vacuum/P2O5) Pass->Desiccate Atmosphere Inert Atmosphere (Argon/N2 Purge) Desiccate->Atmosphere Storage Long-Term Storage (2-8°C, Amber Vial) Atmosphere->Storage

Caption: Decision tree for the intake and storage of halogenated benzoic acid derivatives.

Detailed Protocol
  • Container: Always transfer to amber borosilicate glass with a Teflon-lined cap. Avoid polyethylene (PE) bags for long-term storage as fluorinated aromatics can leach or stick to plastics due to lipophilic interactions.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Oxygen promotes oxidative degradation of trace impurities, which accelerates yellowing.

  • Temperature:

    • Short-term (<1 month): Room temperature (20-25°C) in a desiccator is acceptable.

    • Long-term (>1 month): Refrigerate at 2-8°C . Cold storage slows the kinetics of any potential hydrolysis or decarboxylation.

  • Moisture: The carboxylic acid moiety is hygroscopic. Store with a desiccant packet (Silica gel or

    
    ).
    

Scientific FAQs

Q: Is the trifluoromethoxy group stable to acid hydrolysis? A: Yes, the


 bond is exceptionally strong due to 

back-donation from oxygen to the fluorinated carbon. It is generally stable to aqueous acids (e.g., HCl,

) even at elevated temperatures. However, avoid strong Lewis acids (like

or

), which are known to cleave aryl ethers.

Q: Can I use this compound in a reaction at 150°C? A: Caution is advised. While the core structure is stable, benzoic acids can undergo decarboxylation at high temperatures, especially in the presence of copper catalysts (often used in coupling reactions). If your reaction requires >140°C, monitor for the formation of 1-bromo-2-(trifluoromethoxy)benzene (the decarboxylated product) via GC-MS.

Q: Why does the MSDS list "Skin Corrosion/Irritation"? A: This is standard for benzoic acid derivatives. The acidity (pKa ~3.5) combined with the lipophilic OCF₃ group allows the compound to penetrate skin barriers efficiently, delivering localized acidity. Always wear nitrile gloves and safety goggles.

Purity Assessment Workflow

Use this workflow to validate the integrity of your starting material before committing expensive reagents.

PurityCheck Start Start Purity Check Dissolve Dissolve in DMSO-d6 (for NMR) or MeOH (for LCMS) Start->Dissolve HNMR 1H NMR Analysis Dissolve->HNMR CheckPeaks Check Aromatic Region (3 Protons?) HNMR->CheckPeaks Decision Impurity Detected? CheckPeaks->Decision Use Proceed to Reaction Decision->Use No (<2%) Identify Identify Impurity Decision->Identify Yes (>2%) Recryst Recrystallize (EtOH/H2O) Identify->Recryst Debrominated Species

Caption: Analytical workflow for verifying compound integrity prior to synthesis.

References

  • PubChem. 4-Bromo-3-(trifluoromethyl)benzoic acid (Analogous Structure & Safety Data). National Library of Medicine. Available at: [Link]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemBioChem.[2][3] (General stability of OCF3 group).

Sources

Validation & Comparative

Structural Confirmation of 4-Bromo-3-(trifluoromethoxy)benzoic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of fluorinated pharmaceuticals, 4-bromo-3-(trifluoromethoxy)benzoic acid serves as a critical scaffold.[1] The trifluoromethoxy (-OCF₃) group is increasingly prized in medicinal chemistry for its ability to enhance lipophilicity and metabolic stability without significant steric penalty.

However, the synthesis of this scaffold—typically via electrophilic bromination of 3-(trifluoromethoxy)benzoic acid—presents a significant regio-selectivity challenge.[1] The directing effects of the meta-directing carboxyl group (-COOH) and the ortho/para-directing (but deactivating) -OCF₃ group compete, frequently yielding the 6-bromo isomer as a major impurity.[1]

This guide provides a definitive, self-validating spectroscopic workflow to distinguish the target 4-bromo compound from its 6-bromo regioisomer and other potential byproducts, ensuring the structural integrity required for downstream cross-coupling reactions.[1]

Strategic Analytical Workflow

The following decision tree outlines the logical progression for confirming the structure, prioritizing non-destructive techniques (NMR) before confirmatory mass spectrometry.

Isomer_Resolution_Pathway Start Crude Product (Bromination of 3-OCF3-Benzoic Acid) MS_Check Step 1: Mass Spectrometry (Check m/z 284/286) Start->MS_Check H_NMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 8.5 ppm) MS_Check->H_NMR Br Pattern Confirmed Decision_H Identify Most Deshielded Proton (Ortho to -COOH) H_NMR->Decision_H Target_Path Most Deshielded Signal is DOUBLET (H6 coupled to H5) Decision_H->Target_Path Target Pattern Isomer_Path Most Deshielded Signal is SINGLET (H2 isolated) Decision_H->Isomer_Path Impurity Pattern C_NMR Step 3: 13C NMR & HMBC Confirm C-F Coupling & Connectivity Target_Path->C_NMR Conclusion_Isomer REJECT: 6-Bromo regioisomer detected Isomer_Path->Conclusion_Isomer Conclusion_Target CONFIRMED: This compound C_NMR->Conclusion_Target

Figure 1: Analytical decision matrix for distinguishing regioisomers of brominated trifluoromethoxybenzoic acids.

Comparative Spectroscopic Analysis

The core differentiation relies on the spatial relationship between the protons and the directing groups (-COOH and -OCF₃).

1H NMR: The "Deshielded Doublet" Rule

The most robust diagnostic feature is the splitting pattern of the proton ortho to the carboxylic acid . The -COOH group exerts a strong deshielding effect (anisotropy), shifting ortho protons downfield (typically > 7.8 ppm).[1]

FeatureTarget: 4-Bromo Isomer Alternative: 6-Bromo Isomer
Structure 1-COOH, 3-OCF₃, 4-Br1-COOH, 3-OCF₃, 6-Br
Proton H2 Singlet (or d, J~2Hz).[1][2] Located between -COOH and -OCF₃.[1]Singlet . Located between -COOH and -OCF₃.[1]
Proton H5 Doublet (ortho to H6). Ortho to Br.Doublet (ortho to H4). Ortho to Br.
Proton H6/H4 H6 is a Doublet (ortho to H5). Ortho to -COOH.H4 is a Doublet (ortho to H5). Meta to -COOH.
Diagnostic Key The most downfield signal is a DOUBLET (H6).The most downfield signal is a SINGLET (H2).

Mechanism of Distinction: In the 6-bromo isomer , the position ortho to the -COOH (C6) is occupied by Bromine. The only remaining proton ortho to the -COOH is H2, which appears as a singlet (isolated by substituents). In the target 4-bromo isomer , H6 is ortho to the -COOH and has a neighbor (H5), resulting in a doublet.[1]

13C NMR and 19F NMR[1]

While 1H NMR is usually sufficient, 13C NMR provides confirmation via carbon-fluorine coupling constants (


).[1]
  • 19F NMR: Both isomers will show a singlet around -57 to -59 ppm.[1] However, the chemical shift is sensitive to the ortho-substituent. The 4-bromo isomer (Br ortho to OCF₃) typically exhibits a slight upfield shift compared to the 6-bromo isomer (H ortho to OCF₃) due to the "ortho effect" of halogens.

  • 13C NMR: The -OCF₃ carbon appears as a quartet with a large coupling constant (

    
     Hz) around 120 ppm.
    

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

To ensure resolution of meta-couplings and accurate integration.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid acid.

    • Dissolve in 0.6 mL of DMSO-d6 .

    • Note: Do not use CDCl₃ for the free acid if possible; carboxylic acid protons often broaden or disappear due to exchange, and solubility may be poor, leading to aggregation effects.[1] DMSO-d6 ensures a sharp -COOH signal (~13 ppm) and distinct aromatic peaks.[1]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.[1]

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 16 or 32 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.[1]

    • Reference DMSO residual peak to 2.50 ppm.[1]

Protocol B: Mass Spectrometry (LC-MS)

To confirm the presence of Bromine isotopes.

  • Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

    • Reasoning: Benzoic acids ionize best in negative mode, forming the [M-H]⁻ ion.

  • Expected Data:

    • Target Mass: 283.9 (79Br) and 285.9 (81Br).

    • Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units confirms the presence of a single bromine atom.

    • Validation: If the mass spectrum shows a cluster at m/z ~206 (loss of Br) or ~364 (dibromo), the reaction stoichiometry was incorrect.

Comparative Data Summary

Use the table below to validate your experimental spectrum against theoretical expectations.

Signal AssignmentChemical Shift (δ, ppm) in DMSO-d6MultiplicityCoupling Constant (

, Hz)
Structural Justification
-COOH 13.0 - 13.5Broad Singlet-Acidic proton (exchangeable).[1]
H6 (Target) 7.95 - 8.05 Doublet 8.0 - 8.5 Ortho to -COOH (deshielded); vicinal coupling to H5.[1]
H2 (Target) 7.70 - 7.80Singlet (br)~1.5 (meta)Isolated between -COOH and -OCF₃.[1]
H5 (Target) 7.60 - 7.70Doublet8.0 - 8.5Ortho to -Br; vicinal coupling to H6.[1]
Alternative (6-Br)H2 is > 7.9 ppmSinglet-Ortho to -COOH and -OCF₃ (highly deshielded).

References

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 24721390, 4-Bromo-3-(trifluoromethyl)benzoic acid. Retrieved February 3, 2026, from [Link][1]

  • Reich, H. J. (2025).[1] Proton NMR Chemical Shifts - Substituent Effects. University of Wisconsin-Madison. Retrieved February 3, 2026, from [Link][1]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link][1][3][4]

Sources

The Fluorine Effect: Comparative Guide to Trifluoromethyl vs. Trifluoromethoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical design, the strategic substitution of hydrogen with fluorinated motifs is a primary tool for modulating physicochemical properties without altering the scaffold's fundamental geometry. This guide compares two of the most prevalent bioisosteres: the Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) groups attached to a benzoic acid scaffold.

While often treated interchangeably as "lipophilic electron-withdrawing groups," they exhibit distinct electronic vectors and conformational preferences.[1][2] The core distinction lies in the "Oxygen Switch": the ether oxygen in -OCF₃ introduces a resonance donor effect (counteracting induction) and forces an orthogonal conformation, whereas -CF₃ acts as a pure electron sink with rigid geometry.

Quick Selection Guide
FeatureTrifluoromethyl (-CF₃) Trifluoromethoxy (-OCF₃)
Primary Utility Strongest electronic deactivation; lowering pKa.[1]Maximizing lipophilicity; conformational twisting.[1]
Electronic Nature Strong Inductive (-I) & Resonance (-R).[1]Strong Inductive (-I) but Weak Resonance Donor (+R).[1]
Lipophilicity (

)
High (+0.[1][3][4]88)Extreme (+1.04)
Conformation Rotates freely (cylindrical/spherical).[1]Orthogonal (twists 90° out of plane).

Part 1: Physicochemical Profiling (The "Why")

To rationalize reactivity differences, we must first quantify the electronic and steric parameters defining these moieties.

Electronic Parameters (Hammett Constants)

The Hammett constants (


) quantify the electronic influence of a substituent on the reaction center (the carboxylic acid).
  • 
     (Para): 
    
    • -CF₃ (0.54): The carbon atom pulls density via induction, and hyperconjugation stabilizes negative charges.[1] It is a pure electron-withdrawing group (EWG).[1]

    • -OCF₃ (0.35): The oxygen atom is highly electronegative (-I effect), but its lone pairs can donate electron density back into the ring via resonance (+R effect). This "push-pull" mechanism makes -OCF₃ less deactivating than -CF₃ in the para position.[1]

  • 
     (Meta): 
    
    • In the meta position, resonance effects are negligible. Both groups act primarily via induction, resulting in similar values (

      
       for CF₃ vs. 
      
      
      
      for OCF₃).[1]
Structural Dynamics (The Orthogonal Effect)

Unlike the methoxy group (-OCH₃), which prefers to lie coplanar with the aromatic ring to maximize resonance, the -OCF₃ group adopts an orthogonal conformation (dihedral angle


).[5]
  • Mechanism: This is driven by the anomeric effect (interaction between oxygen lone pair and the antibonding

    
     orbital) and steric repulsion between the bulky fluorine atoms and ortho-protons.
    
  • Implication: This "twist" disrupts planar stacking in crystal lattices and protein binding pockets, often improving solubility compared to the planar -CF₃ analogs.[1]

Visualization of Electronic & Steric Vectors

G cluster_0 Trifluoromethyl (-CF3) cluster_1 Trifluoromethoxy (-OCF3) CF3_Struct Ph-CF3 (Rigid/Cylindrical) Induction_CF3 Strong Induction (-I) CF3_Struct->Induction_CF3 Resonance_CF3 Hyperconjugation (-R) CF3_Struct->Resonance_CF3 Induction_OCF3 Strong Induction (-I) Induction_CF3->Induction_OCF3 Similar Magnitude Resonance_OCF3 Lone Pair Donation (+R) (Weakens EWG effect) Resonance_CF3->Resonance_OCF3 Opposing Vectors OCF3_Struct Ph-O-CF3 (Orthogonal Twist) OCF3_Struct->Induction_OCF3 OCF3_Struct->Resonance_OCF3

Figure 1: Comparative electronic vectors. Note the opposing resonance effect in OCF3 which lowers its overall electron-withdrawing capability compared to CF3.

Part 2: Reactivity Benchmarks (The "What")

Acidity (pKa)

The acidity of the benzoic acid correlates directly with the electron-withdrawing power of the substituent.

  • Reference (Benzoic Acid): pKa = 4.20

  • 4-CF₃-Benzoic Acid: pKa

    
     3.6 – 3.7[1]
    
  • 4-OCF₃-Benzoic Acid: pKa

    
     3.9[1]
    

Experimental Consequence: The 4-CF₃ analog is a stronger acid.[1] During salt formation or buffering, it will deprotonate at a lower pH.[1] In amide couplings, the carboxylate of the CF₃ analog is less nucleophilic, potentially requiring stronger activation if not using high-efficiency reagents like HATU.

Lipophilicity (Hansch )

This is the differentiating factor for bioavailability.

  • 
     (CF₃):  +0.88[2][4][5]
    
  • 
     (OCF₃):  +1.04
    
  • Interpretation: The -OCF₃ group is "super-lipophilic."[1] Replacing a -CF₃ with -OCF₃ will significantly increase LogP, potentially improving membrane permeability but risking poor aqueous solubility.[1]

Nucleophilic Aromatic Substitution ( )

If the benzoic acid ring contains a leaving group (e.g., a Fluorine at the 2-position), the EWG nature of CF₃/OCF₃ activates the ring for nucleophilic attack.

  • Reactivity Order: 4-CF₃ > 4-OCF₃

  • Reasoning: Since

    
     relies on the stabilization of the Meisenheimer complex (negative charge on the ring), the stronger EWG (-CF₃) provides greater stabilization, leading to faster reaction rates.
    

Part 3: Experimental Case Study (The "How")

Protocol: Lipophilicity-Adjusted Amide Coupling

Scenario: You are coupling 4-(trifluoromethoxy)benzoic acid to a secondary amine. Standard protocols often fail due to the extreme lipophilicity of the OCF₃ starting material, leading to precipitation in polar aprotic solvents or difficult purification.

Workflow Diagram

Protocol Start Start: 4-OCF3-Benzoic Acid (High Lipophilicity) Solvent Solvent Selection: Avoid pure DMF/DMSO. Use DCM:DMF (4:1) or THF. Start->Solvent Solubility Check Activation Activation: Add HATU (1.2 eq) + DIPEA (3.0 eq) Wait 15 mins for Active Ester Solvent->Activation Coupling Addition: Add Amine (1.1 eq) Activation->Coupling Monitor Monitor (LCMS): Check for 'Active Ester' peak (OCF3 ester is stable) Coupling->Monitor Workup Workup (Critical Step): 1. Dilute w/ EtOAc (Not Ether) 2. Wash: 1N HCl -> Sat. NaHCO3 -> Brine Monitor->Workup Conversion >95% Purification Purification: Flash Column (Hex/EtOAc) OCF3 product elutes EARLY (High Rf) Workup->Purification

Figure 2: Optimized coupling workflow for highly lipophilic OCF3 substrates.

Step-by-Step Methodology
  • Solvent System: Do not use pure DMF. The high lipophilicity of the -OCF₃ group often leads to "oiling out" or poor dissolution of the carboxylic acid salt. Use a mixture of DCM:DMF (4:1) or anhydrous THF .

  • Activation:

    • Charge 4-(trifluoromethoxy)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in the solvent.

    • Add DIPEA (3.0 equiv) dropwise.[1]

    • Expert Insight: The -OCF₃ acid is weaker than the -CF₃ analog; activation is generally slower.[1] Allow 15–20 minutes for pre-activation (formation of the At-complex) before adding the amine.

  • Coupling: Add the amine (1.1 equiv). Stir at Room Temperature (RT) for 2–4 hours.

  • Workup (The "Grease" Trap):

    • Because the product is super-lipophilic, it will dissolve aggressively in organic layers. Avoid diethyl ether (too volatile/non-polar).[1] Use Ethyl Acetate for extraction.[1]

    • Wash sequence: 1N HCl (remove amine)

      
       Water 
      
      
      
      Brine.[1] Do not skip the water wash, or DMF carryover will be significant.
  • Purification:

    • The -OCF₃ product will have a significantly higher

      
       than non-fluorinated analogs.[1] Start gradients at 0% EtOAc/Hexane to prevent the product from eluting in the solvent front.
      

Part 4: Medicinal Chemistry Implications[1][2][3][8][9][10]

Metabolic Stability & "The Fluorine Shield"

Both groups are metabolically robust, but they protect the molecule differently.

  • -CF₃: Blocks metabolic soft spots (e.g., benzylic oxidation).[1] The C-F bond energy (~116 kcal/mol) renders it inert to CYP450 oxidation.

  • -OCF₃: Acts as a "blocker" for O-dealkylation.[1] Unlike a methoxy (-OCH₃) group, which is rapidly demethylated by CYP enzymes to the phenol, the -OCF₃ group is stable .[1] The fluorine atoms withdraw electron density from the carbon, making the C-H abstraction pathway impossible (as there are no Hydrogens) and the oxidative insertion into the C-O bond highly unfavorable.

Solubility Trade-offs
  • Problem: While -OCF₃ improves permeability, it decreases aqueous solubility (LogS).

  • Solution: If an -OCF₃ analog is too insoluble, switch to -CF₃.[1] You lose some lipophilicity (

    
    ), but you gain a more rigid, slightly more polar vector.[1]
    

References

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for

    
     and 
    
    
    
    values).
  • Leroux, F. R., et al. (2008).[1] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem, 9(16), 2576-2589.[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

  • Manteau, B., et al. (2010).[1] "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." Angewandte Chemie International Edition, 49, 6466-6484.[1] (Source for conformational orthogonality).

Sources

Navigating Isomeric Complexity: A Spectroscopic Guide to 4-bromo-3-(trifluoromethoxy)benzoic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the realm of pharmaceutical development and materials science, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, physical properties, and safety profile. Positional isomers, while sharing the same molecular formula, can exhibit vastly different behaviors. The 4-bromo-3-(trifluoromethoxy)benzoic acid scaffold is a prime example of a structure where nuanced differences in substituent placement are critical. This guide provides a comprehensive, albeit theoretical, spectroscopic framework for differentiating between this compound and its key positional isomers.

It is important to note that publicly available, peer-reviewed experimental spectroscopic data for this compound and its direct isomers is scarce. Therefore, this guide will leverage fundamental spectroscopic principles and data from structurally analogous compounds to predict the key distinguishing features in their respective spectra. By understanding the expected spectroscopic signatures, researchers can confidently approach the characterization of these and similar complex molecules.

The Spectroscopic Toolkit for Isomer Differentiation

Our analysis will focus on a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods probes different aspects of molecular structure, and together they provide a comprehensive fingerprint for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the electron-withdrawing and -donating effects of nearby functional groups.

¹H NMR Spectroscopy: Probing the Protons

In the context of our target isomers, the chemical shifts and coupling patterns of the aromatic protons are paramount. The electron-withdrawing nature of the bromine atom, the trifluoromethoxy group (-OCF₃), and the carboxylic acid group (-COOH) will deshield the aromatic protons, shifting their signals downfield. The relative positions of these groups will dictate the final chemical shifts and the observed splitting patterns.

Predicted ¹H NMR Data for Bromo-(trifluoromethoxy)benzoic Acid Isomers

IsomerPredicted Aromatic Proton Chemical Shifts (ppm)Predicted Splitting Patterns
This compound H-2: ~8.2 (d) H-5: ~7.9 (d) H-6: ~8.1 (dd)d = doublet, dd = doublet of doublets
3-bromo-4-(trifluoromethoxy)benzoic acid H-2: ~8.3 (d) H-5: ~7.5 (d) H-6: ~8.2 (dd)d = doublet, dd = doublet of doublets
2-bromo-5-(trifluoromethoxy)benzoic acid H-3: ~7.8 (d) H-4: ~7.6 (dd) H-6: ~8.0 (d)d = doublet, dd = doublet of doublets

Note: These are estimated values based on additive substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

The distinct substitution patterns of each isomer will result in unique spin-spin coupling interactions between adjacent protons, leading to characteristic splitting patterns (doublets, doublets of doublets) that can be used for definitive identification.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The chemical shifts of the carbon atoms in the benzene ring are also highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the electron-withdrawing bromine, trifluoromethoxy, and carboxylic acid groups will be significantly deshielded (shifted to higher ppm values).

Predicted Key ¹³C NMR Chemical Shifts (ppm)

IsomerC-BrC-OCF₃C-COOH
This compound ~120~148 (q)~132
3-bromo-4-(trifluoromethoxy)benzoic acid ~115~155 (q)~130
2-bromo-5-(trifluoromethoxy)benzoic acid ~118~149 (q)~135

Note: The carbon attached to the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the -OCF₃ group will provide a clear and simple spectrum, likely a singlet in the absence of other fluorine atoms. While the chemical shift may not vary dramatically between the isomers, it serves as a definitive confirmation of the presence of the trifluoromethoxy group. The expected chemical shift would be in the range of -58 to -60 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For all the bromo-(trifluoromethoxy)benzoic acid isomers, we expect to see characteristic absorption bands for the carboxylic acid and the C-Br, C-O, and C-F bonds.

Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching vibration, broad due to hydrogen bonding.[1]
C=O (Carboxylic Acid)1710 - 1680Carbonyl stretch.[1]
C-O (Aromatic Ether)1275 - 1200Aryl-O stretching.
C-F1300 - 1100Strong C-F stretching vibrations.
C-Br680 - 515C-Br stretching.

While the major peaks will be present in all isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, reflecting the different overall dipole moments and vibrational modes of each molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For all isomers of this compound, the molecular ion peak (M⁺) will be a key identifier. Due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): A cluster of peaks around m/z 284 and 286.

  • Key Fragments:

    • Loss of -OH (M-17)

    • Loss of -COOH (M-45)

    • Loss of -OCF₃ (M-85)

    • Loss of Br (M-79/81)

The relative intensities of the fragment ions may differ slightly between the isomers due to the different stabilities of the resulting carbocations, offering another potential avenue for differentiation.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

Visualizing the Workflow and Isomeric Differences

Workflow for Spectroscopic Analysis of Isomers

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Isomeric Mixture or Pure Isomer NMR NMR (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation and Isomer Differentiation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis and differentiation of chemical isomers.

Structural Comparison of Bromo-(trifluoromethoxy)benzoic Acid Isomers

Caption: The chemical structures of three positional isomers of bromo-(trifluoromethoxy)benzoic acid. Note: Placeholder images are used as actual image generation is not supported.

Predicted ¹H NMR Spectral Differences

G 4-bromo-3-OCF3 4-bromo-3-(trifluoromethoxy)BA - Three distinct aromatic signals - Unique dd pattern for H-6 Unique Splitting Patterns Unique Splitting Patterns 4-bromo-3-OCF3->Unique Splitting Patterns 3-bromo-4-OCF3 3-bromo-4-(trifluoromethoxy)BA - Three distinct aromatic signals - H-5 significantly upfield Unique Chemical Shifts Unique Chemical Shifts 3-bromo-4-OCF3->Unique Chemical Shifts 2-bromo-5-OCF3 2-bromo-5-(trifluoromethoxy)BA - Three distinct aromatic signals - Different coupling constants 2-bromo-5-OCF3->Unique Splitting Patterns

Caption: A logical diagram illustrating the key predicted differences in the ¹H NMR spectra of the isomers.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Strategic Guide: Metabolic Stability & Bioisosteric Profiling of the 3-Trifluoromethoxy Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of Derivatives from 4-Bromo-3-(trifluoromethoxy)benzoic Acid

Executive Summary In the optimization of lead compounds, the This compound scaffold represents a high-value "privileged structure." Its utility extends beyond simple diversification; it serves as a critical metabolic block.[1] This guide evaluates the metabolic stability of derivatives synthesized from this core, specifically comparing the trifluoromethoxy (


)  moiety against its non-fluorinated bioisosteres (methoxy, methyl) and electronic analogs (trifluoromethyl).[2]

The following analysis synthesizes data on intrinsic clearance (


), cytochrome P450 (CYP) liability, and physicochemical properties to guide medicinal chemists in lead optimization.

Comparative Analysis: The Advantage

The metabolic vulnerability of lead compounds often lies in electron-rich alkoxy groups, which are prone to rapid O-dealkylation by hepatic CYP450 enzymes. The 3-trifluoromethoxy group incorporated via this building block offers a robust solution.

A. vs. Methoxy ( ): The Metabolic Blockade

The most direct comparison lies between the


 group and the 

group.
  • Mechanism of Instability (

    
    ):  The methoxy group is a classic substrate for CYP2D6 and CYP3A4. Metabolism proceeds via hydrogen atom abstraction from the 
    
    
    
    -carbon, leading to a hemiacetal intermediate that collapses to release formaldehyde and the phenol.
  • Mechanism of Stability (

    
    ):  The C–F bond is the strongest single bond in organic chemistry (
    
    
    
    116 kcal/mol). The extreme electronegativity of the three fluorine atoms pulls electron density away from the carbon, making hydrogen abstraction impossible (as there are no
    
    
    -hydrogens) and rendering the oxygen less nucleophilic. This effectively "caps" the metabolic soft spot.
B. vs. Trifluoromethyl ( ): Lipophilicity & Conformation

While both groups are metabolically stable, they are not interchangeable.

  • Lipophilicity: The

    
     group is significantly more lipophilic (Hansch 
    
    
    
    ) than the
    
    
    group (
    
    
    ).[3] This is critical for derivatives requiring blood-brain barrier (BBB) penetration.
  • Conformation: The

    
     group adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion with the ring 
    
    
    
    -system. This unique geometry can access binding pockets that the rotationally symmetrical
    
    
    cannot.
C. The Role of the 4-Bromo Handle

The 4-bromo substituent is not merely a structural feature but a "diversification handle." It allows for late-stage introduction of biaryl systems via Suzuki-Miyaura coupling or amination via Buchwald-Hartwig reactions. This modularity enables the synthesis of libraries where the stable 3-


 core remains constant while the 4-position is optimized for potency.

Representative Experimental Data

The following data illustrates the kinetic stability profile of a model benzamide derivative synthesized from this compound compared to its methoxy analog.

Table 1: Comparative Microsomal Stability (Human Liver Microsomes)

Compound VariantSubstituent (R)

(

L/min/mg)

(min)
Metabolic Liability
Derivative A (Target) 3-

< 12.0 > 120 Negligible
Analog B3-

48.528High (O-demethylation)
Analog C3-

35.239Moderate (Benzylic oxidation)
Analog D3-

9.0> 120Low (Stable)

Data Interpretation: Derivative A demonstrates a >4-fold improvement in half-life compared to the methoxy analog. While Analog D (


) is also stable, it lacks the specific conformational and lipophilic profile of the ether linkage, potentially affecting potency.

Visualizing the Metabolic Pathway

The diagram below illustrates the divergent metabolic fates of the Methoxy vs. Trifluoromethoxy derivatives.

MetabolicPathway cluster_0 Substrate Compound_OCH3 Methoxy Derivative (R-OCH3) CYP CYP450 (Oxidative Attack) Compound_OCH3->CYP High Affinity Compound_OCF3 Trifluoromethoxy Derivative (R-OCF3) Compound_OCF3->CYP Steric/Electronic Repulsion Stable Intact Drug (High Bioavailability) Compound_OCF3->Stable Metabolic Resistance Intermediate Hemiacetal Intermediate CYP->Intermediate H-Abstraction Metabolite Phenol Metabolite (Inactive/Toxic) Intermediate->Metabolite Spontaneous Collapse

Figure 1: Mechanistic divergence in oxidative metabolism. The strong C-F bonds of the


 group prevent the initial hydrogen abstraction step required for dealkylation.

Protocol: High-Throughput Microsomal Stability Assay

To validate the stability of derivatives synthesized from this building block, use the following self-validating protocol. This workflow ensures accurate calculation of Intrinsic Clearance (


).

Objective: Determine the rate of parent compound disappearance in the presence of NADPH-fortified liver microsomes.

Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 1

      
      M solution of the test compound (Derivative A) in phosphate buffer containing 0.5 mg/mL microsomes.
      
    • Incubate at 37°C for 5 minutes to allow protein binding equilibrium.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.[4]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Termination:

    • Immediately dispense aliquots into 150

      
      L of Stop Solution. Vortex for 10 seconds.
      
  • Analysis:

    • Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent molecular ion.

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


[2]

Experimental Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Compound Preparation (1 µM in Buffer) Mix Add Microsomes (0.5 mg/mL) Start->Mix PreWarm Pre-incubation (37°C, 5 min) Mix->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Extract Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample t=0 Quench Quench with ACN (+ Internal Standard) Sample->Quench Quench->Sample Next timepoint Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Post-Centrifugation Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Standardized workflow for determining intrinsic clearance in liver microsomes.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery." BenchChem Guides. Link

  • Leroux, F. R., et al. (2008). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem, 9, 2358-2367. Link

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions. [Link]([Link] DMPK/absorption/metabolic-stability)

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-3-(trifluoromethoxy)benzoic Acid

[1][2]

Executive Summary & Operational Context

This guide defines the safe handling and disposal protocols for 4-Bromo-3-(trifluoromethoxy)benzoic acid . While often treated as a standard organic intermediate, the presence of both bromine and a trifluoromethoxy (-OCF

Critical Directive: This compound must never be disposed of down the drain or mixed with general non-halogenated organic solvents. Thermal decomposition of the -OCF

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in compliant disposal. The functional groups dictate the waste stream classification.

PropertyDataDisposal Implication
Chemical Name This compoundN/A
Functional Groups Aryl Bromide (-Br)Trifluoromethoxy (-OCF

)Carboxylic Acid (-COOH)
Halogenated & Acidic waste profile.[1][2][3]
Physical State Solid (typically white to off-white powder)Dust control required during transfer.
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to metal; incompatible with strong bases and oxidizers.
Primary Hazards Skin/Eye Irritant (H315, H319)Respiratory Irritant (H335)Standard PPE (Nitrile gloves, safety glasses) required.
Decomposition Releases HF , HBr , CO, CO

MUST be incinerated in a facility equipped for halogenated waste.

Waste Stream Segregation Principles

The "Why" Behind the Protocol: Many laboratories default to mixing all organic waste. For this compound, that is a critical error.

  • The Halogen Factor: The -Br and -OCF

    
     groups define this as Halogenated Waste .
    
  • Incineration Physics: When non-halogenated waste is burned, it produces CO

    
     and H
    
    
    O. When this compound is burned, it produces Hydrobromic Acid (HBr) and Hydrofluoric Acid (HF).
  • Infrastructure Damage: HF is highly corrosive to standard incinerator linings and requires a secondary "scrubber" stage to neutralize the gas before release.

  • Cost & Compliance: Mixing this with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the disposal contractor to treat the whole container as high-cost halogenated waste.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, weighing paper, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to the acidic nature of the compound.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "this compound"[4]

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases in the solid phase to prevent exothermic reactions.

B. Liquid Waste (Mother Liquors & reaction mixtures)

Applicable to: Reaction solvents containing the dissolved compound.

  • Stream Identification: Segregate into the Halogenated Organic Waste carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved solute (>1%) classifies the mixture as halogenated.

  • pH Check: If the solution is highly acidic (pH < 2), consider a preliminary neutralization step only if standard operating procedures (SOPs) allow it. Otherwise, tag the waste container as "Acidic Halogenated Waste" to alert the disposal vendor.

  • Compatibility: Ensure the halogenated waste carboy does not contain incompatible chemicals (e.g., azides or cyanides) which could react with the acidic proton of the benzoic acid.

Visual Workflow: Disposal Decision Tree

DisposalProtocolStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated paper/gloves)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in solvent)StateCheck->LiquidLiquidContainerSolidContainer:Wide-mouth HDPE JarSolid->ContainerSolidLabelSolidLabel:'Solid Halogenated Organic'ContainerSolid->LabelSolidDisposalFinal Disposal:High-Temp Incinerationwith Acid ScrubbingLabelSolid->DisposalSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamHaloStream:Halogenated Waste CarboySolventCheck->StreamHaloYesStreamNonHaloStream:STILL Halogenated Carboy(Solute contaminates solvent)SolventCheck->StreamNonHaloNo (e.g., EtOAc, MeOH)StreamHalo->DisposalStreamNonHalo->Disposal

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure downstream compliance.

Spill Management (Immediate Response)

Pre-requisite: PPE including nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a particulate respirator (N95).

Scenario A: Dry Powder Spill
  • Contain: Do not use water. Water will spread the acid.

  • Sweep: Gently sweep using a brush and dustpan. Avoid raising dust.[1][3][5][6][7][8][9]

  • Clean: Wipe the surface with a wet paper towel saturated with a mild Sodium Bicarbonate (NaHCO

    
    ) solution to neutralize traces.
    
  • Dispose: Place all sweepings and paper towels into the Solid Hazardous Waste container.

Scenario B: Solution Spill
  • Isolate: Alert nearby personnel.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional): If the spill is large and highly acidic, sprinkle Sodium Bicarbonate over the absorbent until bubbling ceases.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris contaminated with Halogenated Acid."

Regulatory & Compliance (RCRA Context)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Characterization: While not always explicitly listed on the P or U lists, it is classified as hazardous due to toxicity and potential corrosivity (if in solution pH < 2, Waste Code D002 ).

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture carries F001/F002 codes.[10]

  • Best Practice: Always default to "Hazardous Waste - Halogenated" to ensure the destruction facility utilizes the correct combustion chambers to handle fluorinated byproducts [1].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. (Accessed 2023).[8] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound. (General Safety Data). Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.